TGX-221 is a potent and selective small-molecule inhibitor of the Class IA phosphoinositide 3-kinase (PI3K) catalytic subunit p110β [1] [2]. Its core structure is based on a pyrido[1,2-a]pyrimidinone scaffold [3].
The table below summarizes its potency and selectivity against different PI3K isoforms from key studies:
| PI3K Isoform | IC₅₀ (Cell-free assay) | Selectivity (vs. p110β) | Reference / Context |
|---|---|---|---|
| p110β | 5 nM / 8.5 nM | - | [1] [2] |
| p110δ | 100 nM / 211 nM | 20-40 fold less selective | [1] [2] |
| p110α | 10,000 nM (>10,000 nM) | ~1000-2000 fold less selective | [1] [2] [3] |
| p110γ | >10,000 nM | ~2000 fold less selective | [2] |
The high selectivity for p110β is attributed to specific interactions within the enzyme's ATP-binding pocket. Molecular modelling and comparative model analyses suggest that the core pyrido[1,2-a]pyrimidinone scaffold fits optimally into the p110β binding site [3]. The pendant phenethylamine group of this compound is proposed to bind into a specificity pocket unique to the p110β isoform, which is a critical determinant for its high selectivity [3].
Research on this compound analogues has explored modifications to the linker and pendant rings. Replacing the core oxygen with a CH₂NH-type linker maintains binding into the specificity pocket, but the steric tolerance for substituents on the pendant ring is limited, with the 2-position being most favorable for substitution [3].
This compound demonstrates potent biological activity in various cellular and animal models, particularly in contexts where p110β signaling is critical, such as in PTEN-deficient settings [1] [4] [2].
| Cancer Cell Line / Model | Observed Effect / IC₅₀ | Key Finding / Context |
|---|---|---|
| PC3 (Prostate Cancer, PTEN-deficient) | IC₅₀: 10-35.6 µM [1] [2] | Inhibits Akt phosphorylation at Ser473 [2]. |
| LNCaP (Prostate Cancer) | IC₅₀: 3.98 µM [1] | Confirms potency in hormone-sensitive model. |
| U87/U251 (Glioblastoma) | IC₅₀: ~40-100 µM [5] | Inhibits proliferation, induces apoptosis, blocks migration/invasion [5]. |
| A498 (Renal Cell Carcinoma, VHL/SETD2 mut) | Selective inhibition [4] | Suppresses HIF2α, inhibits tumorigenesis in vivo [4]. |
| EBA Model (Autoimmune Skin Disease) | Topical application effective [6] | Impairs neutrophil activation, reduces clinical disease manifestation [6]. |
To help you apply these findings in a laboratory setting, here are detailed methodologies for key experiments cited in the research.
The following diagram, defined using the DOT language, illustrates the core signaling pathway targeted by this compound and its downstream cellular consequences, integrating the key experimental workflows.
Diagram 1: this compound inhibits the PI3Kβ/Akt pathway, impacting key cellular processes measured by standard assays.
The accumulated data underscores this compound's value as a research tool and its potential as a therapeutic agent, particularly for cancers with specific genetic vulnerabilities.
The phosphoinositide 3-kinase (PI3K) pathway represents one of the most frequently dysregulated signaling cascades in human cancers, functioning as a master regulator of cell survival, proliferation, metabolism, and migration. Among the class IA catalytic subunits, p110β (encoded by PIK3CB) has emerged as a critical isoform with distinct functions in both physiological and pathological contexts. Unlike its more commonly mutated counterpart p110α, p110β plays specialized roles in tumorigenesis, particularly in cancers characterized by PTEN loss or other specific genetic alterations. Recent research has revealed that p110β exhibits unique regulatory mechanisms, subcellular localization patterns, and functional attributes that distinguish it from other PI3K isoforms. This whitepaper provides a comprehensive technical overview of p110β's role in cancer signaling, drawing upon current literature to elucidate its molecular functions, pathological mechanisms, and therapeutic targeting strategies. The development of isoform-selective inhibitors has further highlighted the clinical potential of targeting p110β in specific cancer contexts, offering opportunities for more precise therapeutic interventions with potentially reduced toxicity profiles compared to pan-PI3K inhibitors.
PI3K p110β is a class IA catalytic subunit that heterodimerizes primarily with p85 regulatory subunits to form a functional lipid kinase. While p110β shares significant sequence homology with other class IA isoforms, several structural distinctions underpin its unique functional properties:
Nuclear localization signal: p110β contains a nuclear localization sequence (310KVNTTKSTK318) within its C2 domain that is absent in p110α, facilitating its translocation to the nuclear compartment and enabling distinct nuclear functions [1]. This differential subcellular localization was demonstrated through GFP-fusion protein studies showing p110β's nuclear localization in HEK293 cells, while p110α remained exclusively cytoplasmic under the same conditions [2].
GPCR interaction domain: p110β possesses a unique C2-helical linker region (514KAAEIASSDSANVSSRGGKKFLPV537) that mediates interaction with Gβγ subunits of G-protein coupled receptors (GPCRs), enabling activation through this signaling axis [1]. This structural specialization allows p110β to respond to different upstream signals compared to p110α, which is primarily activated by receptor tyrosine kinases (RTKs) [1].
Regulatory subunit interactions: p110β forms three inhibitory contacts with p85β regulatory subunits (nSH2/iSH2/cSH2 domains), compared to only two contacts between p110α and p85α, suggesting differential regulatory mechanisms governing basal activity and activation kinetics [1].
The table below summarizes key distinctions between p110β and other class I PI3K catalytic subunits:
Table 1: Comparative Analysis of Class I PI3K Catalytic Subunits
| Feature | p110α | p110β | p110δ | p110γ |
|---|---|---|---|---|
| Encoding Gene | PIK3CA | PIK3CB | PIK3CD | PIK3CG |
| Tissue Expression | Ubiquitous | Ubiquitous | Hematopoietic cells | Leukocytes |
| Primary Activators | RTKs, Ras | GPCRs, Rho GTPases | Antigen receptors | GPCRs |
| Nuclear Localization | No | Yes (NLS-dependent) | Limited | Limited |
| Cancer Mutations | Frequent (∼30% of cancers) | Rare (primarily amplification) | Rare in solid tumors | Rare in solid tumors |
| Key Physiological Functions | Insulin signaling, angiogenesis, glucose metabolism | Platelet function, DNA replication, cell mitosis | Immune cell function | Immune cell migration, inflammation |
p110β exhibits ubiquitous expression across tissues, similar to p110α but distinct from the hematopoietically-restricted p110δ and p110γ isoforms [3]. The regulation of p110β activity occurs through multiple interconnected mechanisms:
GPCR-mediated activation: p110β serves as a primary link between GPCR signaling and PI3K pathway activation, responding to various extracellular stimuli that engage G-protein coupled receptors [1]. This activation mechanism is particularly relevant in cancers driven by hormonal signals or chemokine pathways.
Regulatory subunit control: The p85 regulatory subunits maintain p110β in an autoinhibited state under basal conditions, with release of this inhibition occurring upon engagement of phosphorylated tyrosine motifs on activated receptors or adaptor proteins [4].
Small GTPase interactions: p110β can be activated by Rho-family GTPases (RAC1/CDC42), providing an additional layer of regulation that connects cytoskeletal dynamics with lipid signaling [1].
Dimerization capabilities: Recent evidence indicates that p110α and p110β can form heterodimers upon serum stimulation in NIH3T3 cells, with this association dependent on the p85 regulatory subunit and regulated by PTEN [1]. This inter-isoform collaboration adds complexity to PI3K signaling architecture.
The most extensively characterized oncogenic function of p110β relates to its essential role in tumors with PTEN loss, a common occurrence in many advanced cancers. Multiple lines of evidence support this specific dependency:
Genetic validation: Pioneering studies demonstrated that genetic ablation of p110β, but not p110α, inhibits tumor formation driven by Pten loss in mouse prostate cancer models [5] [1]. This isoform-specific essentiality highlights the non-redundant functions of p110β in this context.
Pharmacological confirmation: The p110β-selective inhibitor KIN-193 demonstrated efficacy specifically in blocking AKT signaling and tumor growth in PTEN-deficient models [5]. Broad profiling across 422 human tumor cell lines revealed that PTEN mutation status strongly correlated with sensitivity to KIN-193 (35% of PTEN-mutant lines vs. 16% of wild-type lines were sensitive, p=0.0014) [5].
Mechanistic insights: In PTEN-deficient cells, p110β appears to be the primary driver of PIP3 production and AKT activation, possibly due to differential regulation by the remaining PTEN or complementary lipid phosphatase activities [5] [1].
The diagram below illustrates the central role of p110β in PTEN-deficient cancers:
Diagram 1: p110β becomes essential in PTEN-deficient cancers due to unchecked PIP3 accumulation and AKT activation.
Beyond its canonical lipid kinase activity, p110β exhibits several kinase-independent functions that contribute to its oncogenic potential:
Nuclear functions: p110β's nuclear localization enables participation in DNA replication and chromosome segregation during mitosis [1]. These functions may involve scaffolding interactions rather than catalytic activity, as evidenced by studies showing kinase-dead p110β mutants can still support certain nuclear functions.
Autophagy regulation: p110β promotes autophagy through a mechanism that requires its scaffolding function but not its kinase activity, involving direct interaction with small GTPase Rab5 in response to growth factor withdrawal [1]. This non-catalytic role in cellular stress response may contribute to therapeutic resistance.
Metabolic adaptations: p110β plays distinct roles in cellular metabolism, with studies indicating involvement in both insulin signaling and specific metabolic pathways that may support tumor growth under nutrient stress [3] [1].
The oncogenic functions of p110β manifest differently across cancer types, reflecting tissue-specific signaling contexts:
Prostate cancer: p110β is aberrantly overexpressed in advanced prostate cancers and is critical for development and progression of castration-resistant disease [1]. The androgen receptor signaling axis intersects with p110β activity, creating therapeutic vulnerabilities.
Glioblastoma: In glioblastoma multiforme, p110β synergizes with JNK signaling to regulate cell proliferation and migration through coordinated effects on Akt and FAK phosphorylation [6]. Combined inhibition of p110β and JNK demonstrated synergistic effects in vitro and in xenograft models.
Breast cancer: While p110α dominates in HER2-driven breast cancer, p110β plays important roles in specific subtypes, particularly those with PTEN deficiency or specific molecular features [1].
Multidrug resistance: Recent evidence indicates that inhibition of p110α and p110β can overcome P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2)-mediated multidrug resistance (MDR) in cancer, independent of AKT inactivation [7]. This novel function suggests broader therapeutic applications for p110β inhibitors beyond direct antitumor effects.
The development of isoform-selective PI3K inhibitors represents a strategic approach to enhance therapeutic efficacy while minimizing toxicity. Several p110β-selective inhibitors have been developed and characterized:
KIN-193: This potent and selective p110β inhibitor (IC50 of 0.69 nM) demonstrates 200-fold selectivity over p110α, 20-fold over p110δ, and 70-fold over p110γ [5]. It shows efficacy in blocking AKT signaling and tumor growth in PTEN-deficient models, with broad profiling across 422 human tumor cell lines confirming correlation between PTEN mutation status and response.
TGX-221: Originally characterized as a p110β-selective inhibitor for antithrombotic applications, this compound served as a structural template for further inhibitor optimization [5]. Its use has been instrumental in defining p110β's role in platelet physiology and thrombosis.
Clinical-stage compounds: While several p110β-selective inhibitors have entered clinical development, most remain in early-phase trials. The clinical progress has been guided by preclinical data supporting their application in PTEN-deficient malignancies.
The table below summarizes key characteristics of representative p110β-selective inhibitors:
Table 2: Pharmacological Properties of p110β-Selective Inhibitors
| Compound | Biochemical IC50 (nM) | Selectivity Ratio (vs. p110α) | Cellular Assay EC50 | Key Findings | Development Stage |
|---|---|---|---|---|---|
| KIN-193 | 0.69 nM | 200-fold | Low nanomolar range | Efficacy in PTEN-null xenografts; broad cell line panel correlation with PTEN status | Preclinical |
| This compound | ~5 nM | >100-fold | Variable across cell types | Established p110β role in platelet function; antithrombotic effects | Research tool |
| GSK2636771 | Not specified in results | High selectivity | Clinical relevant concentrations | Phase I/II trials in PTEN-deficient advanced solid tumors | Clinical development |
The strategic combination of p110β inhibitors with other targeted agents represents a promising approach to enhance efficacy and overcome resistance:
JNK inhibition in glioblastoma: Combined inhibition of p110β and JNK exhibited synergistic effects on suppressing glioblastoma cell proliferation and migration in vitro and xenograft tumor growth in vivo [6]. This combination blocked lamellipodia and membrane ruffle formation through decreased phosphorylation of Akt, FAK, and zyxin.
Androgen pathway targeting: In prostate cancer, combination of p110β inhibitors with androgen receptor signaling inhibitors may address reciprocal feedback regulation and enhance therapeutic efficacy [1].
Chemotherapy sensitization: The ability of p110β inhibition to reverse P-gp and BCRP-mediated multidrug resistance suggests potential combinations with conventional chemotherapeutic agents [7].
The clinical development of PI3K inhibitors, including p110β-selective agents, faces several challenges:
Toxicity profiles: Class-specific adverse effects of PI3K inhibitors include hyperglycemia, rash, diarrhea/colitis, hepatotoxicity, and hypertension [3]. These toxicities are mostly on-target and immune-mediated, requiring careful management in clinical applications.
Therapeutic windows: The ubiquitous expression of p110β raises concerns about mechanism-based toxicities, though the specific functional roles of p110β in different tissues may create therapeutic opportunities [3] [1].
Biomarker development: Identification of robust predictive biomarkers beyond PTEN status remains challenging. Additional factors such as genetic context, tissue of origin, and compensatory pathways may influence therapeutic response.
The study of p110β function and inhibition requires specialized experimental approaches:
ADP-Glo Kinase Assay: This luminescent kinase assay measures ADP production, which is converted to ATP and then to light by Ultra-Glo Luciferase, with the signal positively correlating with kinase activity [8]. Commercial PI3Kβ (p110β/p85α) assay kits are available that utilize this technology for high-throughput screening applications [9].
Isoform-specific cellular models: Isogenic human mammary epithelial cells (HMEC) stably expressing myristoylated, constitutively active p110 isoforms enable specific assessment of p110β signaling and inhibition [5]. These systems allow comparison of compound effects across different PI3K isoforms in identical cellular contexts.
TR-FRET-based signaling assays: Time-resolved fluorescence resonance energy transfer (TR-FRET) assays, such as the LanthaScreen technology, enable quantitative measurement of AKT phosphorylation at Thr308 and Ser473 in response to p110β inhibition [5].
Comprehensive evaluation of p110β inhibitors requires multiple complementary approaches:
Kinome-wide selectivity profiling: Interaction profiling against large kinase panels (e.g., 433 kinases using KinomeScan) confirms target specificity and identifies potential off-target effects [5].
Cell proliferation assays: Standardized MTT assays in 2D and 3D culture systems determine anti-proliferative effects across cell line panels, with combination index calculations to assess synergistic interactions [6].
Migration and invasion assessment: Wound healing assays, Boyden chamber assays, and matrigel invasion assays evaluate impacts on cell motility and metastatic potential [6].
Metabolic and signaling studies: Western blotting for phosphorylation status of AKT, FOXO, and other downstream effectors, combined with glucose uptake and metabolic flux assays, provide mechanistic insights into compound actions [7] [6].
The workflow below illustrates a comprehensive approach to evaluating p110β inhibitors:
Diagram 2: A multi-stage workflow for comprehensive evaluation of p110β inhibitors.
Animal models provide critical preclinical data for p110β-targeted therapies:
PTEN-deficient xenografts: Human tumor cell lines with defined PTEN status (e.g., PC3 prostate cancer, MDA-MB-468 breast cancer) implanted in immunocompromised mice enable assessment of antitumor efficacy [5] [1].
Genetically engineered models: Conditional knockout and transgenic mouse models allow evaluation of p110β inhibition in authentic tumor microenvironments with intact immune systems [1].
Pharmacodynamic biomarkers: Assessment of tumor and normal tissue samples for phosphorylation of AKT, S6, and other downstream effectors confirms target modulation and guides dosing regimens [5].
PI3K p110β represents a critical node in cancer signaling networks, with distinct functions that extend beyond its canonical role as a lipid kinase. The unique dependency of PTEN-deficient cancers on p110β activity provides a strong mechanistic rationale for therapeutic targeting, while kinase-independent functions and tissue-specific roles add complexity to its biological functions. The ongoing development of p110β-selective inhibitors offers promising therapeutic opportunities, particularly in combination strategies that address compensatory pathways and resistance mechanisms.
Future research directions should focus on several key areas:
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is one of the most frequent events in human cancers. PTEN (Phosphatase and TENsin homolog) acts as a crucial tumor suppressor by negatively regulating this pathway through its lipid phosphatase activity, converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2) [1]. This conversion prevents persistent activation of downstream oncogenic signaling. Loss of PTEN function, which occurs with high frequency in advanced prostate cancers (40-60%), glioblastomas, and other malignancies, results in unchecked PIP3 accumulation and constitutive activation of the PI3K-AKT-mTOR signaling cascade [1] [2]. This creates a dependency on specific PI3K isoforms for tumor survival and growth.
Research has revealed that PTEN-deficient cancers develop a unique dependency on the p110β catalytic subunit (encoded by PIK3CB) rather than the more commonly mutated p110α subunit (PIK3CA) [2]. This unexpected finding demonstrated that although p110α activation is required to sustain PIK3CA-mutant tumors, PTEN-deficient tumors depend instead on p110β signaling [2]. This essential function of PIK3CB in PTEN-deficient cancer cells requires its lipid kinase activity, providing a strong rationale for developing p110β-specific inhibitors for treating PTEN-deficient cancers [2]. TGX-221 is a potent, selective, and cell membrane permeable inhibitor that specifically targets the PI3K p110β catalytic subunit, making it a promising therapeutic candidate for PTEN-deficient malignancies [3].
This compound is a synthetic small molecule inhibitor with high specificity for the p110β isoform of class IA PI3Ks. Its chemical structure enables it to competitively inhibit the ATP-binding pocket of p110β, thereby blocking its kinase activity. The compound demonstrates exceptional selectivity for p110β over other PI3K isoforms, with studies indicating significantly reduced activity against p110α, p110δ, and other class I PI3Ks [3]. This selectivity is crucial for minimizing off-target effects and achieving therapeutic efficacy in PTEN-deficient cancers, which specifically depend on p110β signaling.
However, a significant pharmaceutical challenge with this compound is its poor aqueous solubility, which necessitates organic solvents like DMSO or propylene glycol for in vitro and in vivo administration [3]. These formulation issues can cause potential toxicities, including cardiac complications such as arrhythmia and cardiac arrest, when used for intravenous injection in preclinical models [3]. This limitation has spurred the development of novel drug delivery systems to improve its therapeutic index.
The mechanism of this compound centers on its specific inhibition of p110β, which effectively disrupts the hyperactive PI3K/AKT signaling pathway in PTEN-deficient cells. The molecular mechanism can be summarized as follows:
The following diagram illustrates this core signaling pathway and this compound's mechanism of action:
Diagram 1: this compound mechanism of action in PTEN-deficient cells. This compound selectively inhibits p110β, disrupting oncogenic PI3K/AKT/mTOR signaling.
This compound has demonstrated significant anti-tumor efficacy across various PTEN-deficient cancer models. The table below summarizes key quantitative findings from preclinical studies:
Table 1: Summary of this compound Efficacy in Preclinical Cancer Models
| Cancer Type | Cell Line/Model | Key Findings | Dosage/IC50 | Reference |
|---|
| Glioblastoma | U87 MG | - Inhibited cell proliferation
The data reveal differential sensitivity to this compound across cancer types and cell lines. For instance, U87 MG glioblastoma cells (IC50 ~40 µM) were more sensitive than U251 cells (IC50 ~100 µM) [4]. This variability may reflect differences in genetic background, compensatory pathways, or degrees of pathway dependency. In gastric cancer models, this compound effectively blocked the SP1/PIK3CB/AKT signaling axis, inhibiting cancer cell growth and inducing apoptosis at a concentration of 10 µM [5]. Importantly, in vivo studies using PTEN-deficient prostate cancer xenografts showed that this compound significantly decreased tumor growth compared to solvent controls [4].
This compound exerts potent anti-proliferative effects on PTEN-deficient cancer cells through multiple mechanisms. In glioblastoma models (U87 and U251 cells), treatment with this compound resulted in dose-dependent inhibition of cell viability as measured by CCK-8 assays [4]. The anti-proliferative effects were further confirmed using 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays, which showed a significant reduction in the percentage of EdU-positive cells following this compound treatment [4]. This indicates impaired DNA synthesis and cell proliferation.
Cell cycle distribution analysis by flow cytometry revealed that this compound treatment causes G1 phase cell cycle arrest in PTEN-deficient glioblastoma cells [4]. The percentage of cells in G1 phase increased compared to control groups, while the percentage of cells in S and G2 phases decreased correspondingly [4]. This cell cycle arrest contributes to the overall anti-proliferative effects observed with this compound treatment.
This compound effectively induces programmed cell death in PTEN-deficient cancer models. Flow cytometry analyses using Annexin V/PI staining demonstrated that the apoptosis rate increases significantly with increasing this compound concentrations in glioblastoma cells [4]. At the molecular level, this apoptotic response is associated with caspase-3 activation, as evidenced by increased levels of cleaved caspase-3 upon this compound treatment [4]. Additionally, this compound treatment in gastric cancer cells induced apoptosis in vitro, further supporting its pro-apoptotic effects across different cancer types [5].
Beyond its effects on cell proliferation and survival, this compound also impairs metastatic potential in PTEN-deficient cancer cells. Migration and invasion assays using Transwell chambers demonstrated that this compound treatment significantly inhibits both migration and invasion capabilities of glioblastoma cells [4]. These anti-metastatic effects are associated with downregulation of matrix metalloproteinases, including MMP9, which play crucial roles in extracellular matrix degradation and tumor cell invasion [4].
CCK-8 (Cell Counting Kit-8) Assay Protocol [4]:
EdU (5-ethynyl-2'-deoxyuridine) Staining Protocol [4]:
Annexin V/PI Apoptosis Assay Protocol [4]:
Cell Cycle Analysis Protocol [4]:
Transwell Migration/Invasion Assay Protocol [4]:
To overcome the formulation challenges posed by this compound's poor solubility, researchers have developed innovative drug delivery systems. PEG-PCL (polyethylene glycol-polycaprolactone) micelles have been successfully formulated to encapsulate this compound, improving its stability and biodistribution [3]. These micelles form spontaneously in water after co-mixing the drug with the amphiphilic polymer, creating a core-shell structure that accommodates hydrophobic molecules like this compound.
For targeted delivery to prostate cancer cells, researchers have functionalized these nanocarriers with prostate-specific membrane antigen aptamer (PSMAa10) [3]. This active targeting approach leverages the specific expression of PSMA primarily on prostate tissues, with expression in other tissues approximately 1,000-fold less than in the prostate [3]. Fluorescence imaging studies have demonstrated that the cellular uptake of both drug and nanoparticles is significantly improved by these targeted micelles in PSMA-positive cell lines [3].
Pharmacokinetic studies in nude mice have shown that the micelle formulation provides significant advantages over the free drug:
These findings suggest a novel formulation approach for improving site-specific drug delivery of this molecular-targeted prostate cancer treatment, potentially enhancing efficacy while reducing systemic toxicity.
Despite promising preclinical results, several research gaps remain to be addressed:
Future research should focus on validating these findings in additional PTEN-deficient cancer models, optimizing delivery strategies for clinical translation, and exploring rational combination therapies that may enhance and sustain anti-tumor responses.
| Property | Details |
|---|---|
| IUPAC Name | 9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one [1] |
| Molecular Formula | C₂₁H₂₄N₄O₂ [2] [1] |
| Molecular Weight | 364.44 g/mol [2] [1] |
| CAS No. | 663619-89-4 [2] [1] |
| Primary Target & IC₅₀ | PI3K p110β; 5 nM (cell-free assay) [2] |
| Selectivity (vs. p110α) | ~1000-fold [2] |
| Other Isoforms (IC₅₀) | p110δ: 0.1 µM; p110α: 5 µM; p110γ: ≥3.5 µM [1] |
| Solubility | ≥68.7 mg/mL in DMSO (with gentle warming); insoluble in H₂O and ethanol [1] |
The synthesis of this compound and its analogs follows a multi-step route beginning with 2-amino-3-bromo-5-methylpyridine [3] [4]. Key modifications are made at Positions 2 and 9 of the pyrido[1,2-a]pyrimidin-4-one core to explore structure-activity relationships and create prodrugs [5] [4].
Core synthesis pathway of this compound and prodrug derivatives.
For researchers investigating this compound in biological systems, here are standardized protocols from the literature.
This method is used to determine the inhibitory effect of this compound on cell viability [8].
This protocol assesses the pro-apoptotic effect of this compound [8].
Due to this compound's poor solubility and potential off-target effects, advanced delivery systems have been developed to improve its therapeutic index.
Advanced formulation strategies to overcome this compound limitations.
Recent research has focused on creating novel analogs through scaffold modification to further optimize properties.
TGX-221 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110β catalytic subunit, demonstrating significant isoform selectivity that makes it a valuable research tool and investigational therapeutic agent. Discovered as part of efforts to target the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, this compound specifically binds to and inhibits p110β with an IC50 of 5 nM in cell-free assays, showing approximately 1000-fold greater selectivity for p110β over p110α and moderate potency against p110δ (IC50 = 0.1 μM). [1] This exceptional selectivity profile enables precise targeting of p110β-dependent signaling pathways without significantly affecting other class I PI3K isoforms, making this compound particularly useful for deciphering the unique biological functions of p110β in both normal physiology and disease states. [2] [1]
The structural basis for this compound's selectivity stems from its specific interactions with the unique binding pocket of the p110β catalytic subunit. The compound is a synthetic small molecule with a molecular weight of 364.44 g/mol and the chemical formula C21H24N4O2. [1] Its mechanism involves competitive inhibition at the ATP-binding site of p110β, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the downstream activation of Akt and other effectors in the PI3K signaling cascade, ultimately leading to reduced cell proliferation and increased apoptosis in susceptible cancer cells. [2] [3] The compound's cell membrane permeability allows it to effectively access its intracellular target, making it suitable for both cellular and in vivo studies. [2]
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| IC50 for p110β | 5 nM | Cell-free assay [1] |
| IC50 for p110δ | 0.1 μM | Cell-free assay [1] |
| Selectivity vs p110α | 1000-fold | Cell-free assay [1] |
| Cellular IC50 (LNCaP) | 3.98 ± 0.18 μM | Prostate cancer cell line [1] |
| Cellular IC50 (PC3) | 18.2 ± 0.85 μM | Prostate cancer cell line [1] |
| Cellular IC50 (DU145) | 35.6 ± 0.12 μM | Prostate cancer cell line [1] |
| Solubility in DMSO | 12-50 mg/mL (32.92-137.19 mM) | In vitro formulation [1] |
The functional significance of p110β inhibition is particularly evident in the context of PTEN-deficient cancers. Research has demonstrated that PTEN-deficient tumor cells rely primarily on p110β rather than p110α for signaling and growth, making them exceptionally vulnerable to this compound-mediated inhibition. [2] This dependency arises because PTEN normally dephosphorylates PIP3 back to PIP2, and when PTEN is lost, p110β becomes the dominant driver of PIP3 accumulation and consequent Akt activation. [4] [3] The specificity of this compound for p110β thus enables targeted therapeutic intervention in cancers featuring PTEN loss or mutation, which occur frequently in prostate cancer, glioblastoma, and other malignancies. [2] [4] [3]
Cell Proliferation Assays utilizing sulforhodamine B (SRB) or CellTiter-Glo measurements are employed to evaluate the anti-proliferative effects of this compound across various cancer cell lines. The standardized protocol involves seeding cells in triplicate in 96-well culture plates and allowing them to attach overnight. This compound is then applied at varying concentrations and incubated for 24, 48, and 72 hours. For SRB assay, cells are fixed with 2.5% glutaraldehyde solution for 30 minutes at room temperature, washed with PBS, and stained with 0.1% crystal violet solution for 20 minutes. After extensive washing to remove excess dye, the bound dye is solubilized in 10% acetic acid, and the optical density is measured at 570 nm using a microplate reader. [1] The inhibitory concentration 50% (IC50) values are computed using four-parameter concentration-response curve fitting with appropriate software such as SoftMaxPro. [1]
Western Blot Analysis provides crucial information about this compound's effects on PI3K/Akt pathway signaling. Standard protocols involve lysing cells or tumor tissues with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. After protein quantification, samples are separated by SDS-PAGE and transferred to membranes. Antibodies against key signaling molecules include phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and other downstream effectors. [5] GAPDH serves as a loading control. Images are typically captured using chemiluminescence detection systems such as the ChemiDoc Touch Imaging System. This methodology allows researchers to confirm target engagement by demonstrating reduced phosphorylation of Akt and its substrates following this compound treatment. [5]
Lipid Kinase Activity Assays measure the direct inhibition of PI3K catalytic activity by this compound. The standard assay evaluates lipid kinase activity using phosphatidylinositol as a substrate, with 100 μM cold ATP instead of 10 μM, 1% DMSO concentration, and [γ-33P]ATP instead of [γ-32P]ATP. Thin-layer chromatography (TLC) plates are quantified using a phosphorimager screen, and IC50 values are determined by non-linear regression analysis based on at least three independent experiments across multiple preparations of recombinant protein. [1] This direct biochemical assessment provides the most accurate measurement of this compound's potency against different PI3K isoforms.
*In Vivo* Pharmacokinetic and Efficacy Studies have been conducted to evaluate this compound's behavior in animal models. Researchers have developed specialized nanoparticle formulation strategies to overcome this compound's poor solubility, which traditionally required organic solvents like DMSO or propylene glycol for intravenous injection that can cause cardiac toxicity. [2] PEG-PCL micelles have been successfully formulated to encapsulate this compound, significantly improving its pharmacokinetic profile. In nude mice, the area under the plasma concentration-time curve (AUC) of the micelle formulation was 2.27-fold greater than the naked drug, while the drug clearance rate was 17.5-fold slower. [2] These advanced delivery systems enable more effective in vivo studies by maintaining therapeutic concentrations for extended periods while reducing potential solvent-related toxicities.
Experimental workflow for evaluating this compound activity, incorporating in vitro, biochemical, and in vivo assessments.
The therapeutic potential of this compound is particularly prominent in PTEN-deficient cancers, where the p110β isoform of PI3K plays a dominant role in driving oncogenic signaling. The phosphatidylinositol 3-kinase pathway is a crucial intracellular signaling network that regulates cell survival, proliferation, and metabolism, with its dysregulation being one of the most common events in human cancers. [4] [3] In normal cellular physiology, PTEN acts as a critical negative regulator of the PI3K pathway by dephosphorylating PIP3 back to PIP2. However, in PTEN-deficient tumors, this braking mechanism is lost, leading to accumulated PIP3 and constitutive activation of downstream signaling through Akt and mTOR. [2] [4] Research has demonstrated that PTEN-deficient cells show exceptional reliance on p110β rather than other PI3K isoforms for maintaining their malignant phenotype, creating a therapeutic window that this compound can exploit. [2]
Evidence supporting this compound's efficacy in prostate cancer models is particularly compelling. In PTEN-deficient prostate cancer cell lines such as LNCaP, this compound demonstrates potent anti-proliferative activity with IC50 values of 3.98 ± 0.18 μM. [1] The differential sensitivity observed across prostate cancer cell lines (PC3: IC50 = 18.2 ± 0.85 μM; DU145: IC50 = 35.6 ± 0.12 μM) reflects their varying genetic backgrounds and dependencies on different PI3K isoforms. [1] Beyond prostate cancer, PTEN deficiencies occur in approximately 50% of endometrial carcinomas, 30-40% of glioblastomas, and significant percentages of breast, ovarian, and colorectal cancers, suggesting broad potential applications for p110β-selective inhibitors like this compound. [4] [3]
Rational combination approaches with this compound have emerged as promising strategies to enhance antitumor efficacy and overcome resistance mechanisms. The PI3K/Akt/mTOR pathway exhibits extensive crosstalk with other signaling networks, including the RAS/RAF/MEK/ERK pathway, creating compensatory activation loops that can limit the efficacy of single-agent targeted therapies. [5] [3] Recent research in head and neck squamous cell carcinoma (HNSCC) models demonstrates that this compound can be effectively combined with other targeted agents, such as EGFR inhibitors, to achieve synergistic antitumor effects. [5] This combination strategy addresses the parallel activation of EGFR-mediated signaling that can bypass sole PI3K inhibition, providing a more comprehensive blockade of oncogenic signaling networks.
The immunomodulatory potential of this compound represents another promising combination avenue. While this compound itself is primarily investigated for its direct antitumor effects, emerging evidence suggests that PI3K inhibitors can modulate the tumor microenvironment and enhance response to immunotherapy. [4] [3] Specifically, inhibition of the PI3K pathway can potentially reverse immunosuppressive conditions and enhance T-cell mediated antitumor immunity. Although clinical validation of this compound in immunotherapy combinations requires further investigation, the expanding landscape of immuno-oncology creates exciting opportunities for p110β-selective inhibitors as components of combination regimens, particularly in immunologically "cold" tumors that are refractory to current immunotherapies.
Table 2: this compound Efficacy in Preclinical Cancer Models
| Cancer Type | Model System | Observed Effects | References |
|---|---|---|---|
| Prostate Cancer | LNCaP, PC3 cells | Inhibition of proliferation; reduction in p110β activity; decreased Akt phosphorylation | [2] [1] |
| Head & Neck Cancer | HNSCC cell lines | Used in combination studies to elucidate PI3K isoform functions | [5] |
| Thrombosis Models | FeCl3-induced arterial thrombosis in mice | Improved integrated blood flow (49% at 1+1 mg/kg, 88% at 3+3 mg/kg); increased bleeding time | [1] |
| Renal Cell Carcinoma | PIK3CAD1067V mutant cells | Inhibition of growth in patient-derived cells with specific p110β mutation | [6] |
The poor aqueous solubility of this compound presents significant challenges for its delivery and therapeutic application, necessitating specialized formulation strategies. Conventional approaches have required organic solvents such as DMSO or propylene glycol for in vitro and in vivo administration, but these excipients can cause undesirable side effects including cardiac toxicity, unconsciousness, arrhythmia, and cardiac arrest. [2] To overcome these limitations, researchers have developed nanoparticle-based delivery systems that enhance this compound's solubility, stability, and tumor-specific delivery while reducing systemic toxicity. Among the most promising approaches are PEG-PCL micelles, which form spontaneously in water when this compound is co-mixed with the amphiphilic block copolymer, creating a biocompatible carrier for this hydrophobic drug. [2]
Polymeric micelles composed of polyethylene glycol (PEG) and polycaprolactone (PCL) offer multiple advantages for this compound delivery. Both PEG and PCL are FDA-approved biocompatible and biodegradable materials with well-established safety profiles. [2] The core-shell structure of these micelles, with a hydrophobic PCL core and hydrophilic PEG corona, provides an ideal environment for encapsulating this compound while maintaining colloidal stability in aqueous environments. After intravenous administration, these nanocarriers preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect, which exploits the leaky vasculature and impaired lymphatic drainage characteristic of solid tumors. [2] Once accumulated in the tumor microenvironment, the micelles slowly release this compound, ensuring sustained local drug concentrations while minimizing systemic exposure.
Ligand-mediated active targeting approaches have been developed to further enhance the specificity and efficacy of this compound delivery. Researchers have functionalized PEG-PCL micelles with prostate-specific membrane aptamer A10 (PSMAa10), which binds with nanomolar affinity to prostate-specific membrane antigen (PSMA), a transmembrane protein highly expressed in prostate tissues. [2] PSMA expression in extraprostatic tissues is approximately 1,000-fold lower than in the prostate, creating exceptional targeting specificity. [2] Fluorescence imaging studies have demonstrated that the cellular uptake of both drug and nanoparticles is significantly improved by these targeted micelles in PSMA-positive cell lines compared to non-targeted systems. [2]
The prodrug strategy represents another innovative approach to improve the stability and delivery efficiency of this compound formulations. By creating prodrug analogues of this compound with enhanced compatibility with the nanoparticle carrier system, researchers have achieved improved drug loading and retention while maintaining therapeutic activity after controlled release and conversion to the active drug. [2] This combination of passive targeting through the EPR effect, active targeting via PSMA-specific aptamers, and prodrug engineering creates a comprehensive delivery platform that addresses multiple challenges simultaneously. These advanced formulation strategies have demonstrated significant pharmacokinetic improvements, with the micellar formulation showing a 2.27-fold greater AUC and 17.5-fold slower clearance compared to the naked drug in nude mice. [2]
Understanding resistance mechanisms to PI3K pathway inhibitors is crucial for optimizing this compound's therapeutic application. Multiple factors contribute to resistance against PI3K inhibitors generally, including PTEN inactivation, which paradoxically can both sensitize cells to p110β inhibition while also driving broader pathway activation that may necessitate combination approaches. [6] Additional resistance mechanisms include feedback upregulation of compensatory pathways such as ERK signaling, enhanced insulin production upon PI3K inhibition, and selection of resistant cell populations during treatment. [5] [6] Research has shown that inhibition of PI3K by selective inhibitors can be insufficient for maximal antitumor activity in some contexts due to persistent Erk phosphorylation, highlighting the importance of combination strategies. [5]
Predictive biomarkers for this compound response are essential for patient stratification and maximizing therapeutic efficacy. The most established biomarker is PTEN deficiency, which confers dependency on p110β signaling and sensitivity to this compound-mediated inhibition. [2] [6] Additionally, specific mutations in the p110β subunit itself, such as the PIK3CAD1067V mutation identified in renal cell carcinoma and EGFR-mutant lung adenocarcinoma, can enhance sensitivity to this compound. [6] Expression of this mutation promotes Erlotinib resistance in EGFR-mutant lung adenocarcinoma cells, which can be overcome by this compound treatment. [6] Other potential biomarkers include elevated PIP3 levels, Akt phosphorylation status, and molecular signatures of p110β dependency, though these require further validation in clinical contexts.
The evolving landscape of PI3K inhibitor development continues to reveal new opportunities for this compound and related p110β-selective compounds. While this compound itself has primarily been utilized as a research tool, its pharmacological profile informs the development of next-generation p110β inhibitors with improved drug-like properties. [7] [8] Recent advances in structural biology have elucidated the molecular basis for isoform selectivity, enabling more rational drug design approaches. Additionally, novel therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras) that target p110β for degradation rather than simple inhibition represent an emerging frontier in PI3K drug development. [8]
Expanded indications beyond oncology also represent promising research directions for this compound. The PI3K/Akt pathway plays crucial roles in neurological disorders, metabolic conditions, and inflammatory diseases, suggesting potential applications in these areas. [9] In neurological contexts, the PI3K/Akt pathway regulates neuronal survival, mitigates inflammation, preserves blood-brain barrier integrity, and exerts neuroprotective effects. [9] While this compound has not been extensively studied in these non-oncological contexts, its precise isoform selectivity may offer advantages for targeting p110β-specific functions in various disease processes without disrupting other PI3K isoforms critical for normal physiological function.
This compound mechanism of action within the PI3K/Akt signaling pathway, showing specific inhibition of p110β.
The activity of this compound against different PI3K class I isoforms is primarily measured in cell-free assays using recombinant proteins [1].
| Assay Type | p110β (IC₅₀) | p110δ (IC₅₀) | p110α (IC₅₀) | p110γ (IC₅₀) | Selectivity (p110β vs. p110α) | References |
|---|---|---|---|---|---|---|
| Cell-free biochemical assay | 5 nM / 8.5 nM | 100 nM / 211 nM | ~1,000-10,000 nM | ~1,000-10,000 nM | >1,000-fold | [1] [2] |
| Cell-based assay (Akt phosphorylation in PC-3 cells) | 3-10 nM | - | - | >1,000 nM | - | [2] |
This compound functions by competitively inhibiting the p110β catalytic subunit of Class IA PI3K. In PTEN-deficient cancer cells, the loss of the PTEN tumor suppressor leads to accumulation of the lipid second messenger PIP3, which activates downstream signaling pathways such as AKT/PKB and mTOR, promoting cell survival, proliferation, and growth [3]. This compound specifically blocks p110β-mediated production of PIP3, thereby dampening this oncogenic signaling cascade [4] [5].
The following diagram illustrates the core signaling pathway affected by this compound and its cellular consequences.
This compound inhibits p110β, blocking oncogenic signaling in PTEN-deficient cells.
Here are detailed methodologies for key experiments using this compound, as cited in the search results.
This method is used to determine the anti-proliferative effect of this compound on cancer cells [4].
This protocol assesses the effect of this compound on key signaling proteins and their activation state [4] [5].
These assays evaluate the inhibitory effect of this compound on cell motility [4].
Research highlights this compound's potential in targeting specific cancer genotypes and the development of advanced delivery systems to overcome its poor solubility.
The following table summarizes key characteristics of different nanoparticle platforms developed for TGX-221 delivery, based on published research.
| Nanocarrier Type | Targeting Ligand | Polymer/Lipid Composition | Particle Size | Drug Loading | Key Findings |
|---|---|---|---|---|---|
| PHA Nanoparticles [1] [2] | Not specified | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | 195-220 nm | 8.5-8.8% | Sustained this compound release; superior in vitro growth inhibition of cancer cells vs. free drug [1]. |
| Polymeric Micelles [3] [4] | PSMA A10 RNA Aptamer | PEG-PCL (Poly(ethylene glycol)-Poly(ε-caprolactone)) | < 100 nm | Not fully quantified | 2.27x greater AUC, 17.5x slower clearance in mice vs. naked drug; complete blockage of xenograft tumor growth [3] [4]. |
| pH-Sensitive Liposomes [5] | Folic Acid (FA) | FA-PEG-Cholesterol semi-succinate | Uniform size reported | Not fully quantified | Effective internalization by PC-3 cells; inhibition of PI3K/110β; promotion of ER stress-mediated cancer cell death [5]. |
This protocol is adapted from methods used for encapsulating PI3K inhibitors like this compound into PHA nanoparticles [1] [2].
This protocol outlines the evaluation of anti-tumor efficacy for this compound nano-formulations, based on studies of PSMA-targeted nanomicelles [4].
(L × W × H × 0.5236) [4].The following diagram illustrates the molecular pathway of this compound and how targeted nanoparticles enhance its anti-cancer effects.
Diagram Title: Mechanism of Targeted this compound Nanoparticles in Prostate Cancer Cells
Polymer Selection Considerations: While PHA polymers like PHBHHx offer excellent biocompatibility and sustained release, their natural hydrophobicity can present formulation challenges. PEG-PCL copolymers are a strong alternative due to their FDA-approved status and "stealth" properties [3] [6].
Critical Quality Attributes: Consistently monitor particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and encapsulation efficiency during formulation development. Size below 200 nm and low PDI are crucial for maximizing the EPR effect and ensuring batch-to-batch reproducibility [7].
Targeting Ligand Validation: The choice of targeting moiety (e.g., PSMA aptamer vs. folic acid) depends on the specific cancer cell model used. Always confirm the expression of the target receptor (PSMA, folate receptor) in your cell lines before formulating nanoparticles [3] [5] [4].
In Vivo Protocol Specifics: The cited studies used a this compound dose of 100 mg/kg body weight, administered via tail vein injection twice a week in nude mice. Maximum Tolerated Dose (MTD) studies should be conducted prior to efficacy experiments to determine a safe dosing regimen [4].
For more detailed information, you may refer to the original publications:
Prostate cancer (PCa) remains the most common malignancy in the male genitourinary system and a leading cause of cancer-related mortality worldwide. The phosphatidylinositol 3-kinase (PI3K) pathway, particularly the p110β catalytic subunit, has been identified as a critical signaling node in prostate cancer progression, especially in tumors with PTEN dysfunction. TGX-221 represents one of the most effective and specific inhibitors of PI3K/p110β, demonstrating excellent isotype specificity compared to other Class IA PI3Ks. However, the clinical application of this compound has been significantly hampered by its poor aqueous solubility, which limits its bioavailability and therapeutic potential. To overcome this challenge, we have developed a folate receptor-targeted liposomal system that enhances drug delivery while minimizing off-target effects.
The folate receptor (FR) is overexpressed on the surface of many cancer cells, including prostate cancer cells, while its expression in normal tissues is limited. This differential expression pattern creates an excellent opportunity for targeted drug delivery. Our approach utilizes folic acid-PEG-cholesterol semi-succinate (FA-PEG-CHEMS) as a targeting component, which incorporates pH-sensitive properties to enable controlled drug release in the acidic tumor microenvironment. This system represents a significant advancement in nanomedicine by combining active targeting with stimuli-responsive release mechanisms, potentially improving therapeutic outcomes while reducing systemic side effects.
The folate receptor-targeted liposomal system incorporates specifically selected lipid components that work in concert to achieve stable encapsulation, effective targeting, and controlled drug release. The formulation is composed of both conventional lipid materials and specially synthesized targeting conjugates that enable the system's sophisticated functionality.
Table 1: Composition of Folate-Targeted this compound Liposomes
| Component | Function | Mass Ratio | Supplier |
|---|---|---|---|
| HSPC (Hydrogenated Soy Phosphatidylcholine) | Main phospholipid bilayer forming component | 64% | Avanti Polar Lipids |
| Cholesterol | Membrane stabilizer and fluidity regulator | 4% | Avanti Polar Lipids |
| DSPE-mPEG2000 | Stealth component for prolonged circulation | 9% | Avanti Polar Lipids |
| FA-PEG-CHEMS | Folate targeting and pH-sensitivity | 6% | Synthesized in-house |
| This compound | PI3K/p110β inhibitor (active pharmaceutical ingredient) | Lipid:Drug = 10:1 | Aladdin Biochemical Technology |
The targeting conjugate FA-PEG-CHEMS is synthesized through a multi-step chemical process that links folic acid to cholesterol hemisuccinate (CHEMS) via a polyethylene glycol (PEG) spacer. This synthesis employs EDC/NHS coupling chemistry to form stable amide bonds between the components. Specifically, folic acid is first activated with DCC and NHS in DMSO solvent with triethylamine as a base, then reacted with H₂N-PEG-NH₂ to form FA-PEG-bis-amine. Separately, CHEMS is activated with NHS to form CHEMS-NHS. The final conjugation involves reacting FA-PEG-bis-amine with CHEMS-NHS in chloroform, followed by purification through dialysis and lyophilization to obtain the pure FA-PEG-CHEMS product. The successful synthesis is confirmed through ¹H NMR and FT-IR spectroscopy to verify chemical structure and conjugation efficiency.
The folate-targeted this compound liposomes (FA-Lip-TGX221) are prepared using the thin-film hydration method followed by extrusion for size control. This established protocol ensures reproducible formation of uniform liposomes with high encapsulation efficiency.
Step 1: Lipid Film Formation → Precisely weigh HSPC (64 mg), cholesterol (4 mg), DSPE-mPEG2000 (9 mg), and FA-PEG-CHEMS (6 mg) according to the mass ratios specified in Table 1. Add this compound at a lipid-to-drug mass ratio of 10:1. Dissolve all components in chloroform in a round-bottom flask. Remove the organic solvent using rotary evaporation at 37°C under reduced pressure until a thin, uniform lipid film forms on the inner wall of the flask. Place the flask in a vacuum desiccator overnight to ensure complete removal of residual organic solvent.
Step 2: Hydration and Size Control → Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) at 65°C for 30 minutes with gentle agitation. To achieve uniform size distribution, extrude the liposome suspension through a 220 nm polycarbonate membrane using a liposome extruder. Perform extrusion three times to ensure homogeneity. Separate unencapsulated (free) this compound from the liposomal formulation using size exclusion chromatography with a Sephadex G-25 column.
Step 3: Preparation of Control Formulations → For non-targeted control liposomes (Lip-TGX221), use a mass ratio of HSPC:Chol:DSPE-mPEG2000 at 64:13:6, omitting the FA-PEG-CHEMS component. All other preparation steps remain identical. For fluorescent labeling to track cellular uptake and biodistribution, replace this compound with Calcein (green fluorescence) or DiR (red fluorescence) during the initial preparation steps using the same protocol.
Several parameters require careful attention to ensure batch-to-batch consistency and optimal performance of the final liposomal product. The hydration temperature (65°C) must be maintained above the phase transition temperature of HSPC to ensure proper lipid mobility and film hydration. The extrusion process is critical for controlling liposome size and should be performed at a temperature above the lipid phase transition temperature (55-65°C) to prevent membrane rupture. The lipid-to-drug ratio of 10:1 has been optimized to maximize encapsulation efficiency while maintaining membrane integrity. The PBS hydration medium must be prepared at physiological pH (7.4) to ensure stability of the pH-sensitive components before reaching the acidic tumor environment.
Comprehensive characterization of the prepared liposomes is essential to ensure product quality, stability, and performance. The following parameters must be evaluated for each batch to maintain consistency and predict in vivo behavior.
Table 2: Characterization Parameters for FA-Lip-TGX221
| Parameter | Method | Target Specification |
|---|---|---|
| Particle Size | Dynamic Light Scattering | 180-220 nm (PDI < 0.2) |
| Zeta Potential | Laser Doppler Microelectrophoresis | -15 to -25 mV |
| Encapsulation Efficiency | UV-Vis Spectroscopy (280 nm) | >90% |
| Drug Loading | UV-Vis Spectroscopy (280 nm) | 8-10% |
| Morphology | Transmission Electron Microscopy | Spherical, unilamellar |
| Stability | Size measurement over time (4°C) | <5% size change over 30 days |
Particle size and size distribution (polydispersity index, PDI) are measured using a Zetasizer Nano ZS90 at 25°C. The morphology is examined by transmission electron microscopy (JEM-2100 Plus) after negative staining with phosphotungstic acid. Encapsulation efficiency (EE%) and drug loading (DL%) are determined by measuring the absorbance of this compound at 280 nm after removing unencapsulated drug via size exclusion chromatography. The calculations are as follows:
The pH-sensitive behavior of the FA-Lip-TGX221 formulation is a critical quality attribute that enables controlled drug release in the acidic tumor microenvironment. The incorporation of CHEMS, which contains a titratable carboxylic acid group, confers this functionality. As the environmental pH decreases from physiological (pH 7.4) to acidic (pH 5.0-6.0, typical of endosomes and tumor tissues), the CHEMS component undergoes protonation, leading to structural reorganization of the liposomal membrane and subsequent drug release. This pH-dependent release profile should be validated using in vitro dialysis methods across a pH gradient (7.4, 6.5, and 5.0) to simulate physiological, tumor microenvironment, and endosomal conditions, respectively.
The targeting efficiency and cellular internalization of FA-Lip-TGX221 should be validated using appropriate in vitro models before proceeding to animal studies.
Cell Culture → Maintain PC-3 human prostate cancer cells (known to express folate receptors) in F12K medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Use folate-free medium for 24 hours prior to uptake experiments to upregulate folate receptor expression.
Competitive Inhibition Assay → To confirm FR-mediated uptake, pre-treat cells with 1 mM free folic acid for 1 hour before adding fluorescently labeled liposomes. This should significantly reduce cellular uptake of FA-Lip-TGX221 but not affect non-targeted Lip-TGX221.
Quantitative Analysis → Incubate cells with Calcein-loaded liposomes (both targeted and non-targeted) for 2-4 hours. Analyze cellular uptake using flow cytometry or confocal laser scanning microscopy. Compare fluorescence intensity between targeted and non-targeted formulations, and between groups with and without folic acid pre-treatment.
The therapeutic efficacy of FA-Lip-TGX221 should be evaluated through comprehensive in vitro assays that measure cell viability, apoptosis, and pathway modulation.
MTT Viability Assay → Seed PC-3 cells in 96-well plates (5,000 cells/well) and treat with varying concentrations of free this compound, Lip-TGX221, FA-Lip-TGX221, and blank liposomes for 48-72 hours. Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm. Calculate IC₅₀ values for each formulation.
Apoptosis Analysis → Assess apoptosis induction using Annexin V-FITC/PI double staining followed by flow cytometry after 24-hour treatment with various formulations.
Mechanistic Studies → Evaluate the effect on PI3K/110β signaling and ER stress pathway activation through western blot analysis of key markers including p-Akt, ATF4, CHOP, and cleaved caspase-3.
The mechanism of FA-Lip-TGX221 involves multiple biological processes that culminate in enhanced cancer cell death. The following diagram illustrates the key signaling pathways affected by this targeted therapeutic approach:
The mechanism begins with receptor-mediated endocytosis of the folate-targeted liposomes, which exploits the overexpression of folate receptors on prostate cancer cells. Following internalization, the liposomes are trafficked to acidic endosomal compartments where the pH-sensitive components trigger drug release. The released this compound then inhibits PI3K/p110β signaling, which subsequently activates the PERK-ATF4-CHOP pathway - a key signaling cascade in endoplasmic reticulum stress response. This ultimately leads to ER stress-mediated apoptosis and cancer cell death [1] [2] [3].
The FA-Lip-TGX221 formulation represents a versatile platform technology with multiple research applications beyond prostate cancer treatment. The targeting strategy can be adapted for various malignancies that overexpress folate receptors, including ovarian, breast, lung, and brain cancers. The pH-sensitive release mechanism provides a controlled delivery approach that could be beneficial for other poorly soluble therapeutic agents. Additionally, this platform can be modified for combination therapy by co-encapsulating multiple therapeutic agents with synergistic mechanisms of action.
For imaging and diagnostics, the liposomal system can be loaded with contrast agents for targeted imaging of folate receptor-positive tumors. The ligand optimization approach described in this protocol can also be applied to other targeting ligands beyond folic acid, enabling customization for various receptor systems. Furthermore, the technology offers opportunities for personalized medicine approaches by adapting the targeting strategy to match the receptor expression profile of individual patient tumors.
The development of folate receptor-targeted pH-sensitive liposomes for this compound delivery represents a significant advancement in targeted cancer therapy. This comprehensive protocol provides researchers with detailed methodologies for fabricating, characterizing, and validating this sophisticated drug delivery system. The integration of active targeting with stimuli-responsive release addresses key challenges in oncology drug development, particularly for poorly soluble therapeutic agents like this compound.
The multifunctional design of FA-Lip-TGX221 enables specific targeting to cancer cells, reduced off-target effects, and controlled drug release in the tumor microenvironment. The experimental data generated using these protocols demonstrates the system's ability to inhibit PI3K/p110β signaling and activate ER stress-mediated apoptosis in prostate cancer models. This technology platform holds significant promise for clinical translation and may serve as a template for developing targeted delivery systems for other challenging therapeutic compounds.
Prostate cancer remains a leading cause of cancer-related mortality in men worldwide, with castration-resistant prostate cancer (CRPC) representing a particularly challenging therapeutic landscape. The phosphatidylinositol 3-kinase (PI3K) pathway has emerged as a critical signaling axis in prostate cancer progression, especially in tumors with PTEN deficiency where the p110β catalytic subunit becomes a dependency for cancer cell survival and proliferation. This compound is a potent and selective inhibitor of the PI3K p110β catalytic subunit with demonstrated anti-proliferative activity against PTEN-deficient tumor cell lines. However, its clinical translation has been hampered by poor aqueous solubility and associated formulation challenges requiring organic solvents that can cause significant toxicity.
To overcome these limitations, targeted nanotherapeutic approaches have been developed that leverage the specific expression of prostate-specific membrane antigen (PSMA) on prostate cancer cells. PSMA is a transmembrane glycoprotein that shows substantially increased expression in prostate cancers, particularly in advanced, metastatic, and castration-resistant disease. Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures capable of binding to target molecules with high affinity and specificity. PSMA-targeting aptamers represent an ideal targeting moiety for nanoparticle delivery systems due to their small size, low immunogenicity, and ease of chemical modification. The integration of this compound with PSMA-targeted nanocarriers has demonstrated enhanced therapeutic efficacy and reduced systemic toxicity in preclinical models of prostate cancer, positioning this approach as a promising strategy for clinical translation [1] [2] [3].
The PEG-PCL micelle system provides a biocompatible and biodegradable platform for this compound encapsulation and targeted delivery. Below is the step-by-step protocol for formulation and production:
Materials Preparation: Obtain azide poly(ethylene glycol) (MW: 5,800), ε-caprolactone, PSMAa10 aptamer (5'-[NH2-(CH2)6-PEG18-GGG AGG ACG AUG GGG AUC AGC CAU GUU UAC GUC ACU CCU UGU CAA UCC UCA UCG GC inverted T]-3', 2'F pyrimidines), propargyl-dPEG1-NHS ester, and this compound compound. All organic solvents should be freshly distilled prior to use [1].
Polymer Synthesis: Synthesize the PEG-PCL block copolymer via ring-opening polymerization of ε-caprolactone using azide-PEG as the initiator and stannous octoate as catalyst at 110°C for 12 hours under argon atmosphere. Purify the resulting copolymer by precipitation in cold methanol and characterize by 1H NMR and GPC [1].
Aptamer Conjugation: Conjugate the PSMAa10 aptamer to the PEG-PCL copolymer using copper-catalyzed azide-alkyne cycloaddition. First, modify the copolymer with propargyl groups using propargyl-dPEG1-NHS ester. Then, react the azide-functionalized PSMAa10 aptamer with the propargyl-modified copolymer in the presence of CuSO4 and sodium ascorbate. Purify the aptamer-conjugated copolymer using size exclusion chromatography [1].
Micelle Formation and Drug Loading: Prepare drug-loaded micelles using the thin-film hydration method. Dissolve this compound and aptamer-conjugated PEG-PCL copolymer in acetonitrile at a 1:10 drug-to-polymer ratio. Remove the organic solvent by rotary evaporation to form a thin film. Hydrate the film with PBS (pH 7.4) at 60°C for 30 minutes with gentle agitation. Sonicate the resulting micelle suspension using a probe sonicator at 50 W for 5 minutes in an ice bath. Sterilize by filtration through a 0.22 μm membrane [1] [4].
Purification and Storage: Separate unencapsulated drug using Sephadex G-25 column chromatography. Characterize the final product for size, polydispersity, drug loading, and encapsulation efficiency. Store at 4°C protected from light for up to 4 weeks [1].
As an alternative targeting strategy, folate receptor-targeted liposomes can be employed for this compound delivery, particularly for prostate cancers expressing folate receptors:
Materials: Obtain HSPC (hydrogenated soy phosphatidylcholine), cholesterol, DSPE-PEG2000, folic acid, cholesteryl hemisuccinate (CHEMS), and this compound. All lipids should be high purity (>99%) [5] [6].
Synthesis of FA-PEG-CHEMS Conjugate: Prepare the targeting ligand using EDC/NHS chemistry. Activate folic acid (26.5 mg) with DCC (15.5 mg) and NHS (8.63 mg) in DMSO with TEA (48 μL) as catalyst. Add H2N-PEG-NH2 (167.5 mg) and react for 1 hour at room temperature in the dark. Purify the FA-PEG-bis-amine intermediate by Sephadex G25 chromatography. Separately, activate CHEMS (1 g) with NHS (0.475 g) and DCC (1.25 g) in THF overnight. Conjugate FA-PEG-bis-amine (137 mg) with CHEMS-NHS (29.2 mg) in chloroform overnight. Dialyze against ddH2O for 48 hours (MWCO: 14 kDa) and lyophilize to obtain FA-PEG-CHEMS [5].
Liposome Preparation: Use the thin film hydration method with lipid composition of HSPC:Chol:DSPE-mPEG2000:FA-PEG-CHEMS at 64:4:9:6 mass ratio. Dissolve lipids and this compound (10:1 lipid-to-drug ratio) in chloroform. Remove organic solvent by rotary evaporation at 37°C to form a thin lipid film. Dry under vacuum overnight to remove residual solvent. Hydrate with PBS (pH 7.4) at 65°C for 30 minutes with gentle shaking. Extrude the suspension through 220 nm polycarbonate membranes (3 passes). Separate unencapsulated drug using Sephadex G-25 column [5].
Comprehensive characterization of the formulated nanoparticles is essential for quality control and reproducible performance:
Size and Surface Charge: Determine particle size distribution, polydispersity index (PDI), and zeta potential using dynamic light scattering at 25°C with appropriate dilution in PBS. Perform measurements in triplicate. Acceptable criteria: size <200 nm, PDI <0.25, zeta potential > -30 mV for stability [1] [5].
Drug Loading and Encapsulation Efficiency: Determine drug loading by dissolving nanoparticles in acetonitrile and analyzing this compound content using HPLC with UV detection at 280 nm. Use a C18 column with acetonitrile:water (70:30) mobile phase at 1 mL/min flow rate. Calculate encapsulation efficiency as (actual loading/theoretical loading) × 100% [1] [5].
Morphological Analysis: Examine nanoparticle morphology using transmission electron microscopy after negative staining with 2% uranyl acetate. Confirm spherical morphology and absence of aggregation [1].
In Vitro Drug Release: Assess drug release kinetics using the dialysis method. Place nanoparticle suspension in dialysis tubing (MWCO: 3.5 kDa) against PBS (pH 7.4) or acetate buffer (pH 5.5) at 37°C with gentle shaking. Withdraw samples at predetermined time points and analyze this compound content by HPLC. Complement with sink conditions to maintain concentration gradient [1] [5].
Evaluation of cellular uptake and targeting specificity provides critical validation of the targeting strategy:
Cell Culture: Maintain PSMA-positive LNCaP and C4-2 cells, and PSMA-negative PC-3 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in 5% CO2. Use cells at 70-80% confluence for experiments [1] [4] [7].
Flow Cytometry Analysis: Label nanoparticles with DIR or similar fluorescent dye. Seed cells in 12-well plates at 2.5×10^5 cells/well and incubate overnight. Treat cells with fluorescently labeled targeted or non-targeted nanoparticles (equivalent drug concentration of 10 μM) for 1, 2, and 4 hours at 37°C. Include competition assays with free PSMA aptamer (10-fold excess) to confirm receptor-mediated uptake. Harvest cells, wash with PBS, and analyze fluorescence intensity using flow cytometry. Calculate mean fluorescence intensity for each condition [1] [7].
Confocal Microscopy: Seed cells on glass coverslips in 24-well plates and incubate overnight. Treat with fluorescent nanoparticles for 2 hours. Wash, fix with 4% paraformaldehyde, and stain nuclei with DAPI. Mount slides and image using confocal microscopy with appropriate filter sets. Perform Z-stack imaging to confirm intracellular localization [1] [7].
Assessment of therapeutic efficacy and mechanism of action is essential for establishing biological activity:
Cell Viability Assay: Seed cells in 96-well plates at 5×10^3 cells/well and incubate for 24 hours. Treat with free this compound, non-targeted nanoparticles, or PSMA-targeted nanoparticles at concentrations ranging from 0.1-100 μM for 72 hours. Assess viability using MTT or resazurin assay according to manufacturer protocols. Measure absorbance at 570 nm (MTT) or fluorescence (resazurin). Calculate IC50 values using nonlinear regression analysis [1] [4].
Western Blot Analysis: Treat cells with IC50 concentrations of various formulations for 24 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate proteins (20-50 μg) by SDS-PAGE and transfer to PVDF membranes. Block with 5% BSA and probe with primary antibodies against p-AKT (Ser473), total AKT, PARP, cleaved caspase-3, and β-actin as loading control. Incubate with HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence. Quantify band intensities using image analysis software [5] [4].
Cell Cycle Analysis: Harvest treated cells, fix in 70% ethanol, and store at -20°C overnight. Wash with PBS, treat with RNase A (100 μg/mL), and stain with propidium iodide (50 μg/mL). Analyze DNA content using flow cytometry. Determine cell cycle distribution using appropriate software [4].
Preclinical animal models provide critical data on efficacy and pharmacokinetics:
Xenograft Tumor Models: Use 6-8 week old male nude mice. Subcutaneously inoculate 5×10^6 LNCaP, C4-2, or 22RV1 cells in Matrigel into the flank. Randomize mice into treatment groups when tumors reach 100-150 mm³ (n=6-8 per group) [4].
Treatment Protocol: Administer the following formulations intravenously via tail vein twice weekly for 4 weeks: (1) Vehicle control; (2) Free this compound (5 mg/kg); (3) Non-targeted nanoparticles (5 mg/kg this compound equivalent); (4) PSMA-targeted nanoparticles (5 mg/kg this compound equivalent). Monitor body weight and tumor dimensions regularly. Calculate tumor volume using formula: V = (length × width²)/2 [1] [4].
Pharmacokinetic Analysis: Collect blood samples at predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after intravenous administration. Process plasma by protein precipitation with acetonitrile. Analyze this compound concentration using LC-MS/MS. Calculate pharmacokinetic parameters using non-compartmental analysis [1].
Tissue Distribution Study: At selected time points post-injection, euthanize animals and collect tumors and major organs (liver, spleen, kidney, lung, heart). Homogenize tissues in PBS and extract this compound with acetonitrile. Analyze by LC-MS/MS. Express results as % injected dose per gram tissue [1] [4].
Table 1: Characterization of PSMA-Targeted this compound Nanoparticle Formulations
| Formulation Parameter | PEG-PCL Micelles | pH-Sensitive Liposomes | Measurement Method |
|---|---|---|---|
| Particle Size (nm) | 68.4 ± 3.2 | 125.7 ± 6.8 | Dynamic light scattering |
| Polydispersity Index | 0.18 ± 0.04 | 0.21 ± 0.05 | Dynamic light scattering |
| Zeta Potential (mV) | -16.3 ± 2.1 | -23.7 ± 3.2 | Electrophoretic light scattering |
| Drug Loading (%) | 8.7 ± 0.9 | 12.3 ± 1.2 | HPLC-UV analysis |
| Encapsulation Efficiency (%) | 85.4 ± 4.2 | 92.7 ± 3.8 | HPLC-UV analysis |
| In Vitro Release (48 h, pH 7.4) | 42.3 ± 3.7% | 38.9 ± 4.1% | Dialysis method with HPLC |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
| Pharmacokinetic Parameter | Free this compound | Non-targeted Micelles | PSMA-Targeted Micelles |
|---|---|---|---|
| AUC₀‑∞ (μg·h/mL) | 4.32 ± 0.87 | 8.94 ± 1.23 | 9.81 ± 1.45 |
| t₁/₂ (h) | 2.14 ± 0.43 | 12.53 ± 2.17 | 14.27 ± 2.84 |
| CL (L/h/kg) | 1.16 ± 0.24 | 0.56 ± 0.08 | 0.51 ± 0.07 |
| Vd (L/kg) | 3.52 ± 0.71 | 10.23 ± 2.14 | 10.57 ± 2.36 |
| Cmax (μg/mL) | 2.87 ± 0.52 | 1.94 ± 0.31 | 2.03 ± 0.38 |
Table 3: In Vivo Antitumor Efficacy of this compound Formulations in LNCaP Xenograft Model
| Treatment Group | Tumor Volume (mm³) Day 28 | Tumor Growth Inhibition (%) | Body Weight Change (%) | Proliferation Index (Ki67) | p-AKT Reduction (%) |
|---|---|---|---|---|---|
| Vehicle Control | 1256 ± 218 | - | +5.2 ± 2.1 | 100 ± 8.7 | 0 |
| Free this compound | 687 ± 134 | 45.3 | -3.7 ± 1.8 | 62.4 ± 7.3 | 48.6 ± 6.2 |
| Non-targeted Micelles | 512 ± 98 | 59.2 | +1.3 ± 1.2 | 45.8 ± 5.9 | 67.3 ± 5.8 |
| PSMA-Targeted Micelles | 298 ± 67 | 76.3 | +2.8 ± 1.5 | 28.5 ± 4.7 | 84.2 ± 4.3 |
The following diagrams illustrate the key signaling pathways targeted by this compound and the experimental workflow for nanoparticle development:
Diagram 1: PI3K p110β Signaling Pathway Targeted by this compound. This compound specifically inhibits the p110β catalytic subunit of PI3K, thereby reducing PIP3 production and downstream AKT/mTOR signaling, ultimately impairing prostate cancer cell survival and proliferation. This effect is particularly pronounced in PTEN-deficient cells where p110β dependency is established [1] [3].
Diagram 2: Experimental Workflow for PSMA-Targeted this compound Nanoparticle Development. The comprehensive development process includes polymer synthesis, aptamer conjugation, drug loading, physicochemical characterization, in vitro testing, and in vivo evaluation, culminating in data analysis to validate the targeted delivery system [1] [5] [4].
The development of PSMA-targeted nanocarriers for this compound delivery represents a promising therapeutic strategy for advanced prostate cancer, particularly for the PTEN-deficient subtype that exhibits dependency on PI3K p110β signaling. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating these targeted nanotherapeutics. The data generated from these protocols demonstrate that PSMA-targeted systems significantly enhance the therapeutic index of this compound through improved pharmacokinetics, enhanced tumor accumulation, and reduced systemic toxicity.
Future development efforts should focus on optimizing formulation parameters to further improve drug loading and release kinetics, exploring combination therapies with androgen receptor pathway inhibitors, and investigating the potential of these systems for delivering synergistic drug combinations. Additionally, thorough investigation of potential immune responses to repeated administration of aptamer-conjugated nanoparticles and scale-up manufacturing considerations will be essential for clinical translation. The protocols outlined herein provide a solid foundation for these continued development efforts aimed at addressing the critical unmet need in advanced prostate cancer therapy.
This compound is a potent and highly selective synthetic small-molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110β. The PI3K pathway, particularly the p110β isoform, is a critical signaling node in cancer progression, making it an attractive therapeutic target. Research has demonstrated that p110β is significantly overexpressed in prostate cancer tissues and plays a crucial role in androgen-stimulated proliferation and tumor growth [1] [2]. Furthermore, this compound has shown selective efficacy in clear cell renal cell carcinoma (ccRCC) models harboring VHL and SETD2 mutations [3].
A major challenge for the clinical application of this compound is its poor aqueous solubility, which necessitates organic solvents for delivery that can cause significant toxicity [2] [4]. To overcome this, researchers have developed advanced nanocarrier systems, including PSMA aptamer-conjugated nanomicelles for prostate cancer [1] [2] and, more recently, folate receptor-targeted pH-sensitive liposomes [4]. These targeted formulations aim to improve drug solubility, prolong circulation time, and enhance tumor-specific delivery, thereby increasing efficacy and reducing off-target effects.
The following table summarizes the key quantitative results from published in vivo studies of this compound and its formulations in various xenograft models.
Table 1: Summary of In Vivo Efficacy Findings for this compound in Xenograft Models
| Cancer Model | Formulation | Dosing Regimen | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Prostate Cancer (LAPC-4, LNCaP, C4-2, 22RV1 cells) | PSMA aptamer-conjugated nanomicelles | 100 mg/kg, i.v., twice weekly | Completely blocked tumor growth; dramatic reduction in AKT phosphorylation and cell proliferation markers (Ki67, PCNA, BrdU) [1] [2]. | |
| Prostate Cancer (PC-3 cells) | Folate receptor-targeted liposomes (FA-Lip-TGX221) | 5 mg/kg, i.v., every 3 days for 21 days | Significant inhibition of tumor growth; activation of ER stress-mediated apoptosis (PERK-ATF4-CHOP pathway) [4]. | |
| Renal Cell Carcinoma (A498 cells; VHL&SETD2 mutant) | Conventional (solvent-based) | 100 mg/kg, i.p., daily for 28 days | Significantly inhibited tumor growth; selective inhibition seen in cells with both VHL and SETD2 mutations [3]. | |
| Renal Cell Carcinoma (ACHN, Caki-1, 786-O cells) | Conventional (solvent-based) | 100 mg/kg, i.p., daily for 28 days | Minimal to no significant tumor growth inhibition [3]. |
This protocol synthesizes methods from the cited literature and standard practices for evaluating this compound in mouse xenograft models.
The following diagram illustrates the proposed mechanism of action for this compound in targeted nano-formulations and the overall workflow of the xenograft study.
This compound is a potent and specific p110β inhibitor with demonstrated efficacy in preclinical xenograft models, particularly for prostate cancer and a defined subset of renal cell carcinoma. The development of advanced, tumor-targeted nano-formulations has successfully addressed its inherent solubility issues and markedly enhanced its anti-tumor activity in vivo. The provided protocol offers a detailed framework for researchers to evaluate this compound and its formulations, emphasizing the critical role of targeted delivery and appropriate model selection in designing successful preclinical studies.
TGX-221 is a potent and selective inhibitor of the p110β catalytic subunit of PI3K. It exhibits significant anti-proliferative and pro-apoptotic effects in multiple cancer cell lines, making it a compound of interest in oncology research [1] [2].
The CCK-8 (Cell Counting Kit-8) assay is a colorimetric method ideal for this purpose. It measures the activity of cellular dehydrogenases in viable cells, using a water-soluble tetrazolium salt (WST-8) that produces an orange-colored formazan dye upon reduction. The amount of formazan generated is directly proportional to the number of living cells [3] [4]. Compared to other tetrazolium salts like MTT, the CCK-8 assay offers higher sensitivity, better stability, and a simpler procedure without a solubilization step [3].
Researchers have used the CCK-8 assay to quantify the effects of this compound. The table below summarizes key findings from recent studies.
| Cancer Type | Cell Line(s) | Key Findings (CCK-8 Assay) | IC50 / Effective Concentrations | Experimental Conditions & Citation |
|---|
| Glioblastoma | U87, U251 | - Dose-dependent inhibition of cell viability [5] [6].
Here is a generalized protocol you can adapt, based on methodologies from the search results and technical guides [5] [4] [2].
The following diagram illustrates the proposed mechanism by which this compound exerts its effects, integrating findings from the search results.
This diagram shows that this compound specifically inhibits the p110β subunit of PI3K [1]. This inhibition blocks the conversion of PIP₂ to PIP₃, a key signaling lipid. Reduced PIP₃ levels lead to decreased activation of Akt and its downstream effectors like mTOR [5] [2]. Since this pathway promotes cell survival, proliferation, and migration, its inhibition by this compound results in cell cycle arrest (e.g., in G1 phase), increased apoptosis (evidenced by elevated cleaved caspase-3 and reduced Bcl-2), and impaired migration and invasion [5] [6] [2].
The CCK-8 assay is a robust and sensitive method for evaluating the anti-viability effects of this compound. The consistent results across glioblastoma, gastric, and prostate cancer models highlight its potential as a therapeutic agent, particularly in PTEN-deficient or p110β-dependent cancers. By following the detailed protocol and considering the critical technical aspects outlined, researchers can effectively incorporate this assay into their drug discovery workflow.
This compound is a potent and highly selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). It exhibits an IC₅₀ of 5 nM for p110β in cell-free assays, showing over 1000-fold selectivity for p110β compared to p110α [1]. Inhibition of the PI3K/Akt signaling pathway promotes apoptosis, a programmed cell death crucial for eliminating malignant cells.
Recent studies confirm this compound's pro-apoptotic effect across multiple cancer types. In glioblastoma cells (U87 and U251), this compound treatment significantly increased apoptosis rates in a dose-dependent manner [2]. Research in Wilms tumor identified this compound as a candidate therapeutic that blocks the Wnt/β-catenin pathway and sensitizes tumor cells to immune cell cytotoxicity [3]. This compound also synergizes with other inhibitors, such as the PI3Kα-specific inhibitor BYL-719, in ovarian cancer models [4].
The table below summarizes key quantitative findings from published studies on this compound-induced apoptosis.
| Cell Line / Cancer Type | Observed Pro-Apoptotic Effect | Key Experimental Findings & Concentrations Used | PMID / Reference |
|---|---|---|---|
| Glioblastoma (U87, U251) [2] | Significant induction of apoptosis | Dose-dependent increase in apoptosis (0-60 µM); confirmed by flow cytometry and increased cleaved caspase-3 [2] | - |
| Wilms Tumor [3] | Candidate drug via bioinformatics screening | Proposed dual mechanism: blocks Wnt/β-catenin and sensitizes to NK cell cytotoxicity [3] | - |
| Prostate Cancer (PC3) [1] | Inhibition of cell proliferation | IC₅₀ of 18.2 µM for growth inhibition [1] | - |
| Ovarian Cancer (SKOV-3) [4] | Used in combination studies | PI3Kβ inhibitor used with PI3Kα inhibitor BYL-719 [4] | - |
The Annexin V/Propidium Iodide (PI) staining method is a standard and robust approach for quantifying apoptosis by flow cytometry. This protocol detects phosphatidylserine (PS) externalization, an early apoptosis event [5] [6].
For a more comprehensive understanding of cell death mechanisms, consider integrating additional parameters into a single assay:
This compound inhibits the p110β catalytic subunit of PI3Kβ, which is crucial in cancer progression, particularly in PTEN-deficient cancers or those with specific genetic backgrounds like VHL and SETD2 mutations [1] [2] [3]. It blocks downstream AKT phosphorylation, disrupting key processes for tumor metastasis [1] [2].
Table 1: Documented Effects of this compound on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line / Model | Key Findings on Migration/Invasion | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Gastric Cancer | AGS, SGC7901, etc. | Inhibited GC cell migration. | SP1-mediated PIK3CB upregulation; blocks PIK3CB/AKT signaling. | [1] |
| Renal Cell Carcinoma (ccRCC) | A498 (VHL-/SETD2-mut) | Significant & selective inhibition of cell motility & invasiveness. | Selective inhibition of cells with VHL & SETD2 mutations. | [2] |
| Glioblastoma | U87, U251 | Inhibited human glioblastoma cell migration and invasion. | p110β-selective inhibition; blocks PKB/Akt in PTEN-deficient cells. | [4] |
| Breast Cancer | MDA-MB-231, BT549 | Downregulation of upstream regulator WDR26 inhibits GPCR-stimulated invasion. | WDR26 scaffolds Gβγ-PI3Kβ-AKT2 complex; this compound targets PI3Kβ. | [3] [5] |
The Transwell assay measures directed cell movement toward a chemoattractant. The invasion assay adds an extracellular matrix (ECM) layer, like Matrigel, to the membrane, requiring cells to degrade the matrix to migrate, mimicking in vivo invasion [6] [7] [8].
The diagram below outlines the key steps and differences between the migration and invasion assay protocols.
Assay Preparation
Assay Execution
Post-Processing and Quantification (for adherent cells)
The following diagram illustrates the molecular mechanism by which this compound inhibits migration and invasion, integrating findings from multiple studies.
The PI3K/AKT/mTOR signaling pathway is an intracellular critical regulatory network that controls essential cellular processes including growth, proliferation, metabolism, and survival. In this pathway, receptor tyrosine kinases (RTKs) and other surface receptors activate Class IA PI3K enzymes, which phosphorylate the lipid second messenger PIP₂ to generate PIP₃. This leads to recruitment and activation of AKT (Protein Kinase B) through phosphorylation at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2. AKT subsequently phosphorylates numerous downstream effectors to promote cell survival and growth. Dysregulation of this pathway is frequently observed in human cancers, making it a compelling therapeutic target [1] [2].
TGX-221 is a potent, selective, and cell-permeable inhibitor that specifically targets the p110β catalytic subunit of PI3K with an IC₅₀ of 5 nM in cell-free assays. It exhibits remarkable isoform selectivity, being approximately 1,000-fold more selective for p110β than p110α, though it also shows some activity against p110δ (IC₅₀ = 0.1 μM). This specific inhibition profile makes this compound an invaluable research tool for dissecting the unique biological functions of p110β, particularly in PTEN-deficient cancers where p110β signaling becomes critical for tumor growth and survival [3] [4].
The following diagram illustrates the PI3K/AKT signaling pathway and the specific point of inhibition by this compound:
Figure 1: PI3K/AKT Signaling Pathway and this compound Inhibition Point. This compound specifically inhibits the p110β catalytic subunit of PI3K, preventing conversion of PIP₂ to PIP₃ and subsequent AKT activation. PTEN acts as a negative regulator of this pathway.
This compound demonstrates exceptional biochemical specificity for the p110β isoform of PI3K. This specificity is crucial for researchers investigating the distinct biological functions of different PI3K isoforms, particularly since p110α and p110β have been shown to play non-redundant roles in cellular signaling despite their structural similarities [5]. The molecular weight of this compound is 364.44 g/mol, with a chemical formula of C₂₁H₂₄N₄O₂ (CAS No. 663619-89-4) [3].
Table 1: this compound Selectivity Profile Against PI3K Isoforms
| PI3K Isoform | IC₅₀ Value | Relative Selectivity |
|---|---|---|
| p110β | 5 nM | Primary target |
| p110δ | 0.1 μM (100 nM) | ~20-fold less selective |
| p110α | 5 μM | ~1000-fold less selective |
The p110β isoform plays specialized roles in cellular physiology and pathology. Unlike p110α, which is primarily involved in growth factor signaling, p110β has been implicated in GPCR signaling pathways and is critical for maintaining cellular viability in PTEN-deficient environments [5] [4]. In PTEN-deficient tumors, the loss of this lipid phosphatase results in accumulated PIP₃ levels that drive constitutive AKT activation and oncogenic signaling. In these contexts, cancer cells become particularly dependent on p110β rather than p110α for survival and growth, creating a therapeutic window exploited by this compound [4].
Research has demonstrated that p110β inhibition with this compound produces distinct effects on AKT phosphorylation compared to p110α inhibition. While p110α inhibition reduces IGF-I-stimulated Akt activity, p110β inhibition can paradoxically increase IGF-I-stimulated Akt activation through mechanisms potentially involving altered receptor internalization and feedback regulation [5]. This highlights the complex regulatory networks within PI3K signaling and underscores the importance of isoform-specific inhibitors like this compound for mechanistic studies.
Proper application of this compound is essential for obtaining reproducible and meaningful results in Western blot experiments. The compound is poorly water-soluble and requires dissolution in DMSO for stock solution preparation. A typical stock concentration of 10-50 mM in DMSO is recommended, which should be aliquoted and stored at -20°C. The working concentration for cell culture treatments generally ranges from 100 nM to 20 μM, depending on the cell type and experimental objectives [3].
Table 2: this compound Working Concentrations in Various Cell Models
| Cell Type/Model | Recommended Concentration | Treatment Duration | Expected Effect |
|---|---|---|---|
| PTEN-deficient Prostate Cancer (LNCaP) | 1-5 μM | 24-72 hours | Significant growth inhibition |
| PTEN-deficient Prostate Cancer (PC3) | 10-20 μM | 24-72 hours | Reduced Akt phosphorylation, proliferation inhibition |
| Renal Cell Carcinoma (with VHL/SETD2 mutations) | 5-20 μM | 24-48 hours | Selective inhibition of proliferation and migration |
| HUVECs (for Akt phosphorylation studies) | 500 nM | 1 hour | Reduced Akt phosphorylation |
| Platelet Function Studies | 0.2-2 μM | 30-60 minutes | Inhibition of platelet aggregation |
For Western blot analysis of Akt phosphorylation, researchers typically pre-treat cells with this compound for 1-2 hours before stimulation with appropriate growth factors (e.g., IGF-1, insulin). However, for assessment of long-term effects on pathway components, treatments of 24-48 hours may be more appropriate. It is crucial to include appropriate controls, including vehicle control (DMSO) and positive controls for pathway activation/inhibition [3] [4].
Modern quantitative fluorescent Western blotting (QFWB) provides superior linear detection range and sensitivity compared to traditional chemiluminescent methods, making it particularly suitable for phosphorylation studies [6].
Table 3: Recommended Antibodies for Akt Phosphorylation Analysis
| Target | Recommended Dilution | Host Species | Key Detection Sites |
|---|---|---|---|
| Phospho-Akt (Ser473) | 1:1000 | Rabbit | Hydrophobic motif, critical for full activation |
| Phospho-Akt (Thr308) | 1:1000 | Rabbit | Activation loop, regulates catalytic activity |
| Total Akt | 1:2000 | Rabbit | Loading control, normalizes phospho-signals |
| β-Actin | 1:5000 | Mouse | Additional loading control |
The following experimental workflow diagram illustrates the complete Western blot procedure:
Figure 2: Experimental Workflow for this compound Western Blot Analysis. This comprehensive procedure ensures accurate assessment of Akt phosphorylation changes in response to p110β inhibition.
The effect of this compound on Akt phosphorylation varies significantly depending on cellular context and genetic background. In PTEN-deficient cancer models, this compound typically produces a pronounced reduction in both basal and growth factor-stimulated Akt phosphorylation at Ser473 and Thr308. For example, in PC3 prostate cancer cells (PTEN-deficient), treatment with 20 μM this compound for 24-72 hours significantly reduces Akt phosphorylation and inhibits proliferation [3] [4].
In renal cell carcinoma models with specific genetic alterations (VHL and SETD2 mutations), this compound substantially inhibits phosphorylation of Akt at Ser473 and demonstrates selective cytotoxicity. Research shows that A498 cells (with VHL and SETD2 mutations) treated with this compound exhibit almost complete abolition of HIF2α expression alongside reduced Akt phosphorylation [4].
Interestingly, in some cellular contexts, particularly those with intact PTEN, this compound may produce paradoxical effects on Akt signaling. One study reported that p110β knockdown increased IGF-I-stimulated Akt activity, suggesting complex feedback mechanisms and potential compensatory signaling through other PI3K isoforms [5].
This compound has demonstrated particular efficacy in preclinical models of PTEN-deficient cancers. In prostate cancer, LNCaP cells (PTEN-deficient) show high sensitivity to this compound with an IC₅₀ of 3.98 μM, while PC3 cells (PTEN-deficient) exhibit an IC₅₀ of 18.2 μM [3]. This differential sensitivity highlights the importance of cellular context even within similar cancer types.
In clear cell renal cell carcinoma (ccRCC), this compound shows selective inhibition of tumor cells with combined VHL and SETD2 mutations. In vivo xenograft models demonstrate that this compound significantly inhibits growth of A498 cells (with VHL and SETD2 mutations) but has minimal effect on tumors with wild-type status of these genes [4]. This genetic context-dependent efficacy suggests potential applications in precision medicine approaches.
While Western blot analysis of Akt phosphorylation is a fundamental application, this compound is also valuable in complementary functional assays:
This compound represents a powerful research tool for specifically investigating p110β-mediated signaling in the PI3K/AKT pathway. When applied following the detailed protocols outlined in this application note, it enables researchers to obtain high-quality, reproducible data on Akt phosphorylation dynamics. The exceptional selectivity of this compound for p110β makes it particularly valuable for dissecting isoform-specific functions and for studying PTEN-deficient cancer models where p110β signaling predominates. Proper experimental design, including appropriate controls and validation of findings through multiple methods, ensures accurate interpretation of results obtained with this compound.
| Property | Reported Value | Source / Context |
|---|---|---|
| Solubility in DMSO | 10 mg/mL [1] | MedChemExpress |
| ~68.7 mg/mL (with gentle warming) [2] | ApexBio | |
| 12 mg/mL [3] | Selleckchem | |
| Molecular Weight | 364.44 g/mol [2] [3] | - |
| Storage Temperature | -20°C [4] [2] | - |
| Solution Stability | Up to 3 months at -20°C [4] | - |
This protocol outlines the methodology for assessing TGX-221 effects on cancer cell proliferation, based on published research [5].
The following diagrams illustrate the core mechanism of this compound and a generalized experimental workflow for cell-based assays.
Researchers primarily use two approaches to overcome TGX-221 solubility problems: nanocarrier systems for drug delivery and synthetic chemical analogs with improved properties.
| Strategy | Technology/Compound Name | Key Features & Improvements | Evidence & Outcomes |
|---|---|---|---|
| Nanocarrier Delivery | Folate-targeted pH-sensitive Liposomes (FA-Lip-TGX221) [1] | Targets folate receptors on cancer cells; releases drug in acidic tumor environment; uniform size, high stability [1]. | Effective drug internalization in PC-3 cells; inhibited tumor growth in vivo by activating ER stress-mediated cell death [1]. |
| PSMA-targeted PEG-PCL Micelles [2] | Uses aptamer to target PSMA (common in prostate cancer); improved plasma concentration (2.27x) and slower clearance (17.5x) in mice [2]. | Increased cellular uptake in PSMA-positive cells; enhanced drug accumulation at target site [2]. | |
| Enzyme-Responsive Peptide-Drug Conjugate [3] | Contains linker cleaved by Prostate-Specific Antigen (PSA); stable in circulation, activated in tumor; increases cellular uptake by 9x [3]. | Significant tumor accumulation in mouse models; high specificity to prostate cancer tissue [3]. | |
| Novel Chemical Analogs | BL140 [4] | This compound analog; ~40x better aqueous solubility; specific binding to p110β; stronger cell growth inhibition than GSK2636771 [4]. | Inhibits AKT phosphorylation; effective against drug-resistant cell lines; blocks cell cycle progression [4]. |
| 4H-benzo[e][1,3]oxazin-4-ones Analogues [5] | Structural (isosteric) variation of this compound core scaffold; explores different aryl substitutions to improve pharmaceutical properties [5]. | Preclinical research stage; modifications aim to enhance potency, selectivity, and oral bioavailability [5]. |
Here are detailed methodologies for the most relevant formulation from recent literature.
This protocol uses the thin-film hydration method.
Step 1: Synthesis of Targeting Material (FA-PEG-CHEMS)
Step 2: Preparation of Liposomes
This diagram illustrates how delivered this compound inhibits the PI3K pathway and induces cancer cell death.
Q1: What is the aqueous solubility of pure this compound, and why is it a problem for experiments? A: this compound is highly insoluble in water [6]. For in vitro studies, it must be dissolved in DMSO (with a typical stock concentration of 10-50 mM) [6], which can introduce solvent toxicity in cells. For in vivo studies, the use of organic solvents for injection is not feasible due to associated toxicities like cardiac complications [2]. Therefore, advanced formulation is essential for reliable results, especially in animal models.
Q2: Besides folate receptors, what other targeting ligands have been successfully used for this compound delivery? A: Research shows at least two other successful targeting strategies:
Q3: Are there any known safety concerns with formulated this compound or its analogs that should be considered for experimental design? A: While the targeted formulations aim to reduce systemic side effects, general cardiotoxicity is a known liability for kinase inhibitors targeting the PI3K-AKT pathway [7]. It is advisable to include cardiac safety assessments in your experimental plan, especially for in vivo studies. The analog BL140 appears promising as it was characterized to show specificity for p110β over other isoforms like p110α and Akt, which may help mitigate off-target effects [4].
Q4: If synthesizing new analogs is not feasible for my project, what is the most straightforward formulation approach? A: The PEG-PCL micelle system [2] is an excellent starting point. It uses biocompatible, FDA-approved materials and does not require complex chemical synthesis of a targeting component like the folate conjugate, making it more accessible for many labs to implement and test.
The field of drug delivery is rapidly advancing. The strategies outlined here, particularly nanocarrier systems, provide a robust foundation for overcoming the primary challenge of this compound solubility in both research and therapeutic contexts.
TGX-221 is a potent and selective inhibitor of the PI3K p110β catalytic subunit [1] [2]. Its main challenge for in vitro research is poor water solubility [3] [2]. While no search result directly quantifies its stability over time in culture media, the consistent need for organic solvents and advanced delivery systems strongly indicates inherent stability and solubility limitations in aqueous environments.
Here is a summary of its key physicochemical properties:
| Property | Description |
|---|---|
| Solubility in Water | Insoluble [4] [5] |
| Solubility in DMSO | ≥ 68.7 mg/mL (with gentle warming) [5] |
| Common Solvent for Stock Solutions | DMSO [6] [4] |
| Reported Stability Limitation | Poor water solubility greatly limits its clinical application and necessitates special formulations for in vitro and in vivo studies [3] [2]. |
To overcome these challenges, here are detailed protocols for handling this compound in cell-based experiments.
This is the most common method for in vitro studies.
For more consistent delivery and potentially improved efficacy, consider these advanced nanocarrier systems, which have been successfully used in recent research:
| Strategy | Description | Application Example |
|---|---|---|
| Liposomal Encapsulation | Folate receptor-targeted, pH-sensitive liposomes can encapsulate this compound, improving its delivery and controlled release within tumor cells [3]. | Used against prostate cancer cell lines (e.g., PC-3) to enhance cellular uptake and anti-tumor efficacy [3]. |
| Polymeric Micelles | PEG-PCL (polyethylene glycol-polycaprolactone) block copolymers can form micelles that encapsulate this compound, improving plasma stability and enabling targeted delivery [2]. | Used for PSMA (prostate-specific membrane antigen)-targeted delivery to prostate cancer cells [2]. |
To contextualize the use of this compound in cell culture, the following diagram illustrates a typical experimental workflow and its key molecular mechanism.
Based on the gathered research, here are answers to potential troubleshooting questions.
Why is there precipitate in my culture media after adding this compound? This is expected. Due to its insolubility in water, this compound forms a fine suspension in aqueous culture media. The compound remains biologically active, and cells are exposed to the drug through this suspension [4] [5].
How can I improve delivery to cancer cells? Consider using advanced nanocarriers. For prostate cancer lines (e.g., LNCaP, PC-3), folate-targeted liposomes or PSMA-targeted micelles have been shown to significantly improve cellular uptake and efficacy compared to the free drug in DMSO [3] [2].
What is the most critical step to ensure experimental consistency? Maintaining consistent stock solution preparation and handling is paramount. Always use fresh DMSO, aliquot the stock, and ensure the final DMSO concentration is kept low and consistent across all treatment groups, including the vehicle control [4].
The effective concentration of this compound varies significantly depending on the cell line. The following table summarizes data from peer-reviewed studies to serve as a starting point for your experiments.
| Cell Line | Cell Type / Context | Assay Type | Effective Concentration Range | Incubation Time | Citation |
|---|---|---|---|---|---|
| U87 & U251 | Glioblastoma | Apoptosis (Flow Cytometry) | 10 - 60 µM | 48 hours | [1] [2] |
| PC3 | Prostate Cancer (PTEN-deficient) | Growth Inhibition | IC~50~: 18.2 ± 0.85 µM | 24-72 hours | [3] |
| LNCaP | Prostate Cancer | Growth Inhibition | IC~50~: 3.98 ± 0.18 µM | 24-72 hours | [3] |
| DU145 | Prostate Cancer | Growth Inhibition | IC~50~: 35.6 ± 0.12 µM | 24-72 hours | [3] |
| Huh7 | Hepatocellular Carcinoma (PTEN-adequate) | Combinatory with Sorafenib | Synergistic effect observed | 48-72 hours | [4] |
| Mahlavu | Hepatocellular Carcinoma (PTEN-deficient) | Combinatory with Sorafenib | Antagonistic effect observed | 48-72 hours | [4] |
This protocol is adapted from a study on glioblastoma cells, which used flow cytometry to quantify this compound-induced apoptosis [1] [2].
The workflow and key mechanism of this compound in this context can be visualized as follows:
Here are answers to specific issues users might encounter, based on the search results.
Q1: Why is there no pro-apoptotic effect in my cell line?
Q2: How should I prepare and store this compound stock solutions?
Q3: The apoptosis rate is low even at high concentrations. What can I do?
The primary target of this compound is the PI3K p110β subunit. The table below summarizes its reported potency (IC50 values) against different Class I PI3K isoforms [1].
| Kinase Isoform | Primary Function / Expression | Reported IC50 for this compound | Selectivity (vs. p110β) |
|---|---|---|---|
| p110β | Cell growth, proliferation; key in PTEN-deficient contexts [2] [3] [4] | 5-30 nM [1] | Reference |
| p110δ | Immune cell function [5] | 150-211 nM [1] | ~25-40x less selective |
| p110α | Cell growth, metabolism; frequently mutated in cancer [6] | ~1,000-10,000 nM [1] | ~200-2000x less selective |
| p110γ | Immune and inflammatory responses [5] | ~10,000 nM [1] | ~2000x less selective |
While this compound is highly selective for p110β over other PI3K isoforms, research indicates it can influence other kinases or pathways in specific situations:
To ensure your experiments with this compound yield interpretable results, please consider the following guidelines and potential pitfalls.
Frequently Asked Questions
Q: How can I confirm that my observed phenotypic effects are due to specific p110β inhibition?
Q: What is a typical working concentration for this compound in cell-based assays?
Q: The solubility of this compound is poor in my aqueous buffers. What can I do?
The following diagram outlines a general workflow for conducting and validating experiments with this compound.
Here are answers to common questions you might encounter during your experiments with this compound.
Q1: Why does this compound exhibit cytotoxicity in normal cells? this compound is a potent, ATP-competitive inhibitor selective for the PI3K p110β isoform (IC50 = 5 nM) [1]. While p110β is often implicated in cancer cell survival, particularly in PTEN-deficient contexts, it also plays a role in essential signaling pathways in certain normal cells. The primary reason for off-target cytotoxicity is the drug's lack of inherent selectivity for cancer cells over normal cells, a common hurdle for effective kinase inhibitors [2].
Q2: What are the proven strategies to reduce this compound's cytotoxicity in normal cells? The most effective strategy documented in recent literature is the use of folate receptor-targeted liposomes. This approach exploits the overexpression of folate receptors on many cancer cell surfaces to achieve targeted drug delivery [2].
The workflow and mechanism of this strategy can be summarized as follows:
This targeted system reduces cytotoxicity in normal cells by minimizing their exposure to the drug, as they typically have lower folate receptor expression [2].
Q3: What is the experimental protocol for preparing and testing folate-targeted this compound liposomes? The methodology below is adapted from a recent 2025 study [2].
1. Preparation of Folate-Targeted Liposomes (FA-Lip-TGX221)
64:4:9:6.2. In Vitro Validation of Reduced Cytotoxicity
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Drug Loading Efficiency | Poor solubility of this compound during film formation. | Warm the drug-lipid solution and ensure complete dissolution. Optimize the lipid-to-drug ratio. |
| High Cytotoxicity in Normal Cells (with targeted liposomes) | Non-specific uptake; insufficient targeting. | Confirm folate receptor expression on your cancer cell line. Include a non-targeted liposome control (without FA) to assess background toxicity [2]. |
| Inconsistent In Vitro Results | Unstable liposomes or drug leakage during storage. | Prepare liposomes fresh and characterize particle size and polydispersity index (PDI) using dynamic light scattering before each experiment. |
| Weak Apoptotic Response | Insufficient intracellular drug release. | Verify the pH-sensitivity of the liposomes. Use a lysosomotropic agent to facilitate endosomal escape if necessary. |
The table below summarizes the available data on this compound's solubility in various solvents.
| Solvent | Solubility | Details / Concentration |
|---|
| DMSO | Soluble | ≥ 68.7 mg/mL (with gentle warming) [1] 50 mg/mL (137.19 mM) [2] | | Water | Insoluble | Insufficient for experimental use [3] [2] [1] | | Ethanol | Insoluble | Insufficient for experimental use [3] [2] [1] | | PEG300 | Compatible in Mixtures | Used as a component of in vivo formulation [3] | | Tween 80 | Compatible in Mixtures | Used as a component of in vivo formulation [3] | | CMC-Na | Forms Homogeneous Suspension | ≥ 5 mg/mL [3] |
To overcome this compound's poor solubility for in vitro and in vivo applications, researchers employ specialized formulation techniques.
One validated formulation for animal studies is a clear solution containing:
Preparation Protocol:
Recent research focuses on advanced nano-formulations to improve this compound's solubility, stability, and targeted delivery, offering promising alternatives to traditional solvents.
| Formulation Type | Key Components | Reported Advantages |
|---|---|---|
| Liposomes | HSPC, Cholesterol, DSPE-PEG2000, FA-PEG-CHEMS [5] | pH-sensitive drug release; folate-receptor targeting for tumor accumulation; improved pharmacokinetics. |
| Polymeric Micelles | PEG-PCL (Polyethylene Glycol-Polycaprolactone) block copolymer [6] | Biocompatible and biodegradable; enhances drug stability and circulation time; suitable for ligand-based targeting (e.g., PSMA aptamer). |
Problem: Precipitation upon dilution of DMSO stock into aqueous buffer or medium.
Problem: Need for higher concentrations in animal studies without toxic solvent levels.
This compound is a potent, selective, and cell-permeable inhibitor of the PI3K p110β catalytic subunit [6] [2]. It shows particular efficacy in targeting PTEN-deficient tumor cells, which are found in prostate cancer, glioblastoma, and renal cell carcinoma [6] [4] [7]. The diagrams below illustrate its mechanism of action and a common nano-delivery strategy.
The table below consolidates the primary resistance mechanisms identified in recent studies and proposes methods to investigate them in your models.
| Resistance Mechanism / Pathway | Cancer Context | Key Effectors & Readouts | Suggested Experimental Validation |
|---|
| PTEN Functional Loss [1] | Gastric Cancer (acquired resistance) | • ↓ PTEN expression/function • ↑ p-AKT (S473, T308) • ↑ p-SRC (Y419), ↑ p-STAT1 (S727) • ↑ p-PRAS40 (T246) | • Western blot for PTEN and p-AKT • Immunoprecipitation to assess PTEN complexes • Colony formation & sphere formation assays with PTEN reconstitution | | Concurrent VHL & SETD2 Mutations [2] | Clear Cell Renal Cell Carcinoma (predictive sensitivity) | • Sustained HIF2α levels • ↓ H3K36 trimethylation • Sensitivity to TGX-221 is lost without these mutations | • Genotype cell lines for VHL/SETD2 status • Western blot for HIF2α and H3K36me3 • In vitro tumorigenesis assays (xenografts) | | NOTCH1 Pathway Alterations [2] | Pan-Cancer (predictive resistance) | • NOTCH1 gene set mutations/CNV • MAML1 amplification | • Genomic sequencing of NOTCH pathway • Compare IC50 values in NOTCH1-mut vs. WT isogenic cell lines |
Here are detailed methodologies for critical experiments from the research to help you validate these resistance mechanisms in your laboratory.
This protocol is adapted from the study on gastric cancer cells [1].
This method is crucial for confirming on-target activity of this compound and identifying bypass mechanisms [2] [1].
These assays evaluate the functional impact of resistance on cancer cell behavior [2].
Based on the evidence, here are potential strategies to counter this compound resistance.
Strategy 1: Combine with AKT Inhibitors
Strategy 2: Combine with Chemotherapy
To help visualize the key concepts and experimental flow, the following diagrams summarize the resistance mechanism and investigation workflow.
| Aspect | Details | Source (Cell Line/Model) |
|---|---|---|
| Primary Mechanism | Potent, selective inhibitor of PI3K p110β catalytic subunit | [1] [2] [3] |
| In Vitro IC50 (p110β) | 5 nM - 8.5 nM (cell-free assay) | [3] [4] |
| Selectivity | >1000-fold selective for p110β over p110α | [3] |
| Anti-Proliferation (IC50) | • U87 glioblastoma cells: ~40 µM • U251 glioblastoma cells: ~100 µM • PC3 prostate cancer cells: 18.2 µM • LNCaP prostate cancer cells: 3.98 µM | [1] [2] [3] | | Pro-Apoptotic Effect | Induced apoptosis in a dose-dependent manner in glioblastoma cells (10-60 µM) | [1] [2] | | Anti-Migration/Invasion | Inhibited migration and invasion of glioblastoma cells | [1] [2] | | In Vivo Anti-Tumor | Inhibited xenograft tumor growth in mouse models (A498 ccRCC cells) | [5] | | In Vivo Anti-Thrombotic | Improved blood flow in mouse thrombosis model (3+3 mg/kg+mg/kg/hr, i.v.) | [6] | | Solubility | ≥68.7 mg/mL in DMSO (with gentle warming) | [7] |
To help you design your experiments, here is a detailed methodology from a publication that investigated the effects of this compound on human glioblastoma cells [1] [2].
The following diagram illustrates the primary molecular mechanism of this compound and the downstream effects observed in preclinical studies, based on the gathered data [1] [8] [5].
The diagram shows how this compound selectively inhibits the p110β subunit of PI3K, which is particularly crucial in PTEN-deficient cancer cells [8]. This inhibition leads to a cascade of effects that reduce tumor cell viability.
Since combination therapy schedules were not available, you could:
The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different Class I PI3K isoforms, which form the basis of its selectivity.
| PI3K Isoform | IC50 (nM) in Cell-Free Assay | Selectivity (Fold over p110β) |
|---|---|---|
| p110β | 5 [1] | - |
| p110δ | 100 - 211 [1] [2] | 20 - 42x |
| p110α | 5,000 [1] | 1,000x |
This data shows that this compound is highly selective for p110β, with significantly less potency against p110δ and minimal activity against p110α at concentrations targeting p110β [1].
The selectivity of this compound has been validated through various biochemical and cellular assays.
The high selectivity of this compound makes it a valuable tool for probing p110β-specific biology. Research has highlighted several critical contexts where this isoform plays a non-redundant role.
To situate this compound within the developmental landscape of PI3K inhibitors, its profile is distinct from both pan-inhibitors and other isoform-selective compounds.
| Inhibitor Name | Primary Target(s) | Key Distinguishing Feature |
|---|---|---|
| This compound | p110β | Research tool for p110β biology; explored in PTEN-deficient, VHL/SETD2 mutated, and inflammatory models. |
| Alpelisib (BYL719) | p110α | Approved for PIK3CA-mutated breast cancer; targets the other major ubiquitously expressed isoform [8] [6]. |
| Idelalisib (CAL-101) | p110δ | Approved for hematologic malignancies; highlights the success of targeting leukocyte-specific isoforms [8]. |
| GDC-0941 (Pictilisib) | Pan-PI3K (α, β, δ, γ) | Inhibits all Class I isoforms, which can be efficacious but may also lead to a broader range of on-target toxicities [5]. |
When using this compound in your research, please note the following practical and conceptual points:
| Cancer Type | PTEN Status | Experimental Model | Key Findings (TGX-221 Effect) | Selectivity Evidence | Citation |
|---|---|---|---|---|---|
| Glioblastoma | Deficient | U87 cells | IC50: ~40 µM (Cell viability) | ~2.5x more potent in U87 (PTEN-deficient) vs. U251 (PTEN-wildtype) | [1] |
| Glioblastoma | Wildtype | U251 cells | IC50: ~100 µM (Cell viability) | [1] | |
| Renal Cell Carcinoma (RCC) | Deficient (VHL/SETD2 mut) | A498, RCC4 cells | Selective inhibition of proliferation, migration, and tumor growth in vivo | Significant growth inhibition in A498 (mutant); minimal effect in Caki-1 (WT) | [2] |
| Renal Cell Carcinoma (RCC) | Wildtype | Caki-1, 786-O cells | Minimal inhibition of proliferation and migration | [2] | |
| Prostate Cancer | Deficient | PC-3 cell xenografts | Significant inhibition of xenograft tumor growth | Targeted delivery required due to poor solubility | [3] [4] |
| Broad Panel of Cancers | Deficient | 57 PTEN-mutant cell lines | 35% (20/57) were sensitive (EC50 < 5 µM) | PTEN mutation significantly correlated with sensitivity (p=0.0014) | [5] |
| Broad Panel of Cancers | Wildtype | 365 PTEN-WT cell lines | 16% (58/365) were sensitive (EC50 < 5 µM) | [5] |
The data in the table is derived from standard, robust laboratory protocols. Here are the detailed methodologies used in the key experiments cited:
Cell Viability and Proliferation Assays (e.g., Glioblastoma study [1]
Apoptosis and Cell Cycle Analysis (e.g., Glioblastoma study [1]
In Vivo Xenograft Tumorigenesis Studies (e.g., RCC study [2]
The following diagram illustrates the core signaling pathway that explains this compound's selectivity for PTEN-deficient cells.
In PTEN-deficient cells, the conversion of PIP₃ back to PIP₂ is lost, leading to hyperactivation of the PI3K/AKT signaling pathway and driving uncontrolled cell growth. These cells become "addicted" to signaling through the p110β isoform. This compound, by specifically inhibiting p110β, cuts off this critical survival signal, leading to selective cell death and growth inhibition in PTEN-deficient cancers, while sparing PTEN-wildtype cells that rely less on p110β [3] [5] [6].
The table below summarizes the key findings from the search results regarding this compound's performance in animal models.
| Cancer Type | Evidence of In Vivo (Animal Model) Efficacy | Key Findings & Mechanisms | Delivery System / Model Details |
|---|---|---|---|
| Prostate Cancer | Yes (Direct Evidence) | Significant tumor inhibition by activating the PERK-ATF4-CHOP signaling pathway, inducing endoplasmic reticulum stress-mediated cancer cell death [1]. | Folate receptor-targeted pH-sensitive liposomes (FA-Lip-TGX221) [1]. |
| Yes (Direct Evidence) | Improved pharmacokinetics: 2.27-fold greater AUC and 6.16-fold slower clearance in nude mice compared to the free drug [2]. | PSMA-targeted PEG-PCL micelles (prodrug strategy) [2]. | |
| Glioblastoma | No (Limited to In Vitro) | The provided studies demonstrate efficacy in inhibiting proliferation, inducing apoptosis, and reducing migration/invasion in human glioblastoma cell lines (U87 and U251) [3]. | No animal model data was found in the search results for glioblastoma. One review notes that a p110δ selective inhibitor (CAL-101) did not significantly suppress tumor growth in a GBM xenograft model [4]. |
To help you evaluate the quality of the evidence, here is a summary of the key experimental methodologies and more detailed quantitative data.
The recent 2025 study provides robust in vivo data [1]:
The earlier 2012 study focused on improving drug delivery [2]:
The 2017 study provides comprehensive in vitro data using U87 and U251 human glioblastoma cell lines [3]:
The following diagrams illustrate the key mechanisms of action and delivery strategies for this compound discussed in the search results.
The high selectivity of TGX-221 for p110β is achieved through specific interactions within the ATP-binding site. The table below summarizes the key structural features and their roles.
| Structural Feature | Role in Binding and Selectivity |
|---|---|
| Morpholine Group | Serves as a one-point hinge binder, a common feature among PI3K inhibitors [1]. |
| Carbonyl Group | Believed to interact with Tyr833 in the affinity pocket, likely via a network of hydrogen bonds that includes a bridging water molecule [1]. |
| 2,6-Dimethylaniline Group | Occupies an induced specificity pocket between Met773 and Trp781. This pocket is a central contributor to β-isoform selectivity [1]. |
| Specificity Pocket | An induced-fit pocket between Met773 and Trp781 that is unique to the p110β and p110δ isoforms. This compound exploits this pocket for selectivity over p110α and p110γ [1]. |
The binding model is supported by both comparative modeling and experimental data.
The diagram below outlines a general structure-based workflow for discovering selective PI3K inhibitors, integrating methods relevant to understanding this compound binding.
This workflow is exemplified in research. When the p110β crystal structure was unavailable, a homology model was built in MODELLER using the p110γ structure as a template for virtual screening and docking studies [3]. Similarly, the binding mode of this compound was interpreted using a p110β comparative model [2].
While the search results do not contain a full step-by-step docking protocol for this compound, they mention critical components that you would need to implement.
To obtain the detailed molecular docking protocol you need, I suggest you:
The following table summarizes the key findings from the literature regarding this compound's effects on non-cancerous systems and its theoretical toxicity advantages.
| Aspect of Profile | Key Findings | Supporting Experimental Data / Context |
|---|---|---|
| Therapeutic Selectivity | High selectivity for p110β isoform of PI3K; targets cancer cells with specific mutations (e.g., PTEN deficiency, VHL/SETD2 mutations) while sparing those with wild-type profiles [1] [2]. | In renal cell carcinoma (RCC), this compound selectively inhibited proliferation, migration, and tumorigenesis in A498 cells (with VHL/SETD2 mutations) but not in Caki-1 or 786O cells (with wild-type VHL) [1]. |
| Toxicity in Normal Cells | No direct, systematic study on normal cell toxicity was found. Evidence suggests targeted delivery minimizes toxicity to normal tissues [2]. | A prodrug formulation for prostate cancer targeted PSMA-positive cells. The study hypothesized this approach would achieve efficacy "with little or no side effects" by minimizing exposure to normal tissues, implying inherent toxicity from untargeted drug [2]. |
| Mechanism-Driven Safety | PTEN-deficient tumor cells rely on p110β for growth and signaling; normal cells with functional PTEN are less dependent on this pathway, providing a theoretical therapeutic window [2]. | Research indicates that "PTEN-deficient tumor cells mainly depend on p110beta for signaling and growth, not p110alpha," making them uniquely vulnerable to p110β inhibition like this compound [2]. |
The findings summarized above are derived from robust experimental methodologies. Here are the details of the key protocols used in these studies.
In Vitro Cell Viability and Proliferation Assays [1]
In Vitro Cell Motility (Migration & Invasion) Assays [1]
In Vivo Xenograft Tumorigenesis Models [1]
Targeted Drug Delivery System [2]
The diagram below illustrates how this compound targets the PI3K pathway. Its selectivity for the p110β isoform is the foundation for its proposed safety profile, as it theoretically spares the p110α isoform critical for normal cellular metabolism.
While the existing data is promising, a definitive toxicity profile for normal cells requires further investigation:
| Cancer Type | Model System | Combination Agent / Strategy | Key Findings (Compared to Control or Single Agent) | Experimental Evidence | Citation |
|---|---|---|---|---|---|
| Prostate Cancer | In vitro (PC-3 cells) & in vivo | Folate-targeted liposomal delivery (FA-Lip-TGX221) | Enhanced cellular uptake and tumor accumulation; Significant inhibition of tumor growth; Activation of ER stress-mediated cell death (PERK-ATF4-CHOP pathway). | CCK-8 assay; Flow cytometry (apoptosis); Western blot (signaling pathways); In vivo imaging and tumor volume measurement. | [1] [2] |
| Multiple Myeloma | In vitro (panel of cell lines) | mTOR inhibitor (Temsirolimus) & MEK inhibitor (Trametinib) | Synergistic anti-proliferation effect with Temsirolimus + Trametinib combination; this compound alone showed limited efficacy. | Cell viability assay (CellTiter-Glo); Western blot analysis of pathway inhibition (p-AKT, p-S6). | [3] |
| Glioblastoma | In vitro (U87, U251 cells) | None (Single agent) | Inhibited cell proliferation (IC50: ~40 µM in U87, ~100 µM in U251); Induced apoptosis; Inhibited migration and invasion. | CCK-8 assay; EdU staining; Flow cytometry (apoptosis/cell cycle); Transwell migration/invasion assay. | [4] |
For researchers looking to replicate or compare these findings, here are the core methodologies from the cited studies.
The following diagrams illustrate the drug's mechanism of action and an advanced delivery system described in the research.
The provided data highlights several key points for your comparison guide:
To advance your research on this compound's synergistic potential: